3-Methyl-1,2-oxazole-4-sulfonyl chloride chemical properties
The following technical guide details the chemical properties, reactivity profile, and handling protocols for 3-Methyl-1,2-oxazole-4-sulfonyl chloride . Content Type: Technical Whitepaper & Operational Guide Subject: Che...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, reactivity profile, and handling protocols for 3-Methyl-1,2-oxazole-4-sulfonyl chloride .
Content Type: Technical Whitepaper & Operational Guide
Subject: Chemical Properties, Reactivity, and Synthetic Utility
CAS Registry Number: 858489-87-9 (Isomer Specific)[1]
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a specialized heterocyclic electrophile used primarily in medicinal chemistry for the introduction of the isoxazole-sulfonamide motif. Unlike its benzene-derived counterparts, this compound possesses a unique electronic profile due to the electron-deficient 1,2-oxazole ring, which imparts both high reactivity toward nucleophiles and specific stability challenges.
This guide serves as a definitive reference for researchers utilizing this reagent in high-throughput screening (HTS) library synthesis and lead optimization.
Physicochemical Profile
The following data summarizes the core properties. Note that while the 3,5-dimethyl analog is common, the 3-methyl variant requires stricter handling due to the lack of steric protection at the 5-position.
Property
Specification
IUPAC Name
3-Methyl-1,2-oxazole-4-sulfonyl chloride
CAS Number
858489-87-9
Molecular Formula
C₄H₄ClNO₃S
Molecular Weight
181.60 g/mol
Physical State
White to off-white low-melting solid or semi-solid (purity dependent)
Solubility
Soluble in DCM, THF, EtOAc, Acetonitrile.[1] Reacts violently with water/alcohols.
Storage
-20°C, under Argon/Nitrogen. Moisture sensitive.
Stability
Susceptible to hydrolysis (t₁/₂ < 10 min in aqueous buffer at pH 7).
Structural Analysis & Reactivity
The isoxazole ring functions as a pseudo-aromatic system with significant electron-withdrawing character. This activates the sulfonyl chloride group, making it more electrophilic than benzenesulfonyl chloride.
Electronic Activation
Inductive Effect (-I): The oxygen and nitrogen atoms in the ring pull electron density, destabilizing the S-Cl bond and accelerating nucleophilic attack.
Regiochemistry: The C4 position is electronically distinct; nucleophilic attack occurs exclusively at the sulfur atom, but strong bases can deprotonate C5 (if unsubstituted), leading to ring fragmentation.
Visualization: Reactivity Logic
The following diagram illustrates the primary electrophilic site and the competing degradation pathway.
Core Application: Sulfonamide Synthesis Protocol
Role: Senior Application Scientist
Context: This protocol is designed to minimize hydrolysis and prevent the "gummy" precipitate often seen when HCl salts form in situ.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid DMF if possible due to workup difficulty.
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolve the Amine (1.1 equiv) and Base in anhydrous DCM (0.2 M concentration relative to amine).
Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions at the C5 position.
Addition:
Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride in a minimal amount of DCM.
Add this solution dropwise to the amine mixture over 5–10 minutes.
Observation: A white precipitate (pyridinium hydrochloride) will form immediately. This confirms the reaction is proceeding.
Reaction & Monitoring:
Allow the mixture to warm to Room Temperature (RT) naturally.
Stir for 2–4 hours.
TLC Monitoring: Use 50% EtOAc/Hexane. The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf) will appear.
Self-Validation: If the starting material spot persists after 4 hours, add 0.1 equiv of DMAP. If it disappears but no product forms, check for hydrolysis (sulfonic acid stays at the baseline).
Workup (Buffered):
Quench with saturated NH₄Cl (aq) . Do not use strong acid (HCl) for the first wash as isoxazoles can be acid-labile.
Ensure glassware is flame-dried. Use fresh bottle of reagent.
Baseline Spot on TLC
Sulfonic Acid Formation
Check solvent water content (Karl Fischer).
Complex Mixture
Ring Opening / Degradation
Reaction temperature too high (>25°C) or base too strong (e.g., NaOH).
Stability & Storage Architecture
The stability of 3-methyl-1,2-oxazole-4-sulfonyl chloride is governed by the lability of the S-Cl bond and the sensitivity of the isoxazole ring.
Degradation Mechanism
Unlike phenyl rings, the isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. Under strongly basic conditions (pH > 10) or high thermal stress (>60°C), the N-O bond can cleave, leading to ring opening.
Storage Protocol
Temperature: Store strictly at -20°C .
Atmosphere: Store under Argon. The compound hydrolyzes in air to form the sulfonic acid (a sticky, corrosive solid) and HCl gas.
Container: Glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).
Synthetic Workflow Diagram
The following Graphviz diagram visualizes the decision tree for synthesizing sulfonamides using this reagent, including checkpoints for quality control.
References
PubChem. 3-Methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine.
[Link]
Volkov, A., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2024. (Detailed analysis of isoxazole sulfonyl halide stability trends).
[Link]
Buron, F., et al. Recent advances in the chemistry of isoxazoles.[3]RSC Advances, 2013. (Review of isoxazole ring reactivity and stability).
[Link]
3-Methyl-1,2-oxazole-4-sulfonyl chloride mechanism of action
Executive Summary 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: Variable by substitution, specific isomer Ref: PubChem CID 15383563) is a specialized heterocyclic electrophile used primarily in the synthesis of bioactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: Variable by substitution, specific isomer Ref: PubChem CID 15383563) is a specialized heterocyclic electrophile used primarily in the synthesis of bioactive sulfonamides. Unlike generic benzenesulfonyl chlorides, this reagent introduces a 3-methylisoxazole moiety—a "privileged structure" in medicinal chemistry known for its favorable pharmacokinetic profile and specific binding affinity in targets such as cyclooxygenase-2 (COX-2) , carbonic anhydrase (CA) , and endothelin receptors .
This guide details the compound's dual mechanism of action: its chemical mechanism as a highly reactive electrophile in nucleophilic substitutions, and the pharmacological mechanism of the resulting sulfonamide scaffolds in drug discovery.
Chemical Mechanism of Action
The core utility of 3-Methyl-1,2-oxazole-4-sulfonyl chloride lies in its ability to transfer the isoxazolyl-sulfonyl group to nucleophiles (amines, alcohols, thiols). Its reactivity is governed by the electronic properties of the isoxazole ring.
Electronic Activation
The 1,2-oxazole (isoxazole) ring is heteroaromatic but significantly electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.
Inductive Effect (-I): The isoxazole ring acts as an electron-withdrawing group (EWG), pulling electron density away from the sulfonyl sulfur atom.
Electrophilicity: This induction destabilizes the sulfur center, making it highly susceptible to nucleophilic attack compared to electron-rich benzenesulfonyl chlorides.
Regioselectivity: The 4-position is sterically accessible, allowing for rapid coupling with hindered amines.
Reaction Pathway: Sulfonylation
The reaction proceeds via an Associative
-like Mechanism at the sulfur atom.
Nucleophilic Approach: The nucleophile (e.g., a primary amine,
) attacks the sulfur atom perpendicular to the plane.
Transition State: A pentacoordinate trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) occupy apical positions.
Elimination: The chloride ion (
) is expelled, restoring the tetrahedral geometry and forming the stable sulfonamide bond.
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic substitution pathway.
Figure 1: Associative mechanism of sulfonylation utilizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride.
Biological Relevance & Pharmacophore Integration
While the chloride itself is a reagent, the mechanism of action in a biological context refers to the isoxazole sulfonamide motif it installs. This scaffold acts as a bioisostere for benzene sulfonamides but with distinct physicochemical advantages.
Target Interactions
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (
or substituted variants) binds to the Zinc () ion in the active site of CA enzymes. The isoxazole ring provides secondary hydrophobic interactions within the enzyme pocket, often improving selectivity for specific isoforms (e.g., hCA II vs. hCA IX).
COX-2 Selectivity: In drugs like Valdecoxib (which contains a similar isoxazole core), the isoxazole ring orients the sulfonamide group into a side pocket of the COX-2 enzyme that is inaccessible in COX-1, conferring anti-inflammatory selectivity.
Physicochemical Properties
Polarity & Solubility: The nitrogen and oxygen in the isoxazole ring increase water solubility compared to a phenyl ring, improving the bioavailability of the final drug candidate.
Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by CYP450 enzymes, prolonging the half-life of the drug.
Experimental Protocol: High-Yield Sulfonylation
Objective: Synthesis of N-substituted-3-methyl-1,2-oxazole-4-sulfonamide.
Scale: 1.0 mmol basis.
Reagents & Materials
Reagent
Equivalents
Role
3-Methyl-1,2-oxazole-4-sulfonyl chloride
1.1 eq
Electrophile
Primary Amine (R-NH₂)
1.0 eq
Nucleophile
Triethylamine (Et₃N) or Pyridine
2.5 eq
Base (HCl Scavenger)
Dichloromethane (DCM)
Solvent (0.2 M)
Reaction Medium
DMAP (4-Dimethylaminopyridine)
0.05 eq
Catalyst (Optional)
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).
Base Addition: Add Triethylamine (2.5 mmol) and stir at 0°C (ice bath) for 10 minutes.
Reagent Addition: Dropwise add a solution of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 mmol) in DCM (2 mL) over 15 minutes. Note: The reaction is exothermic.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1]
Quench: Quench with 1M HCl (10 mL) to neutralize excess base and solubilize amine salts.
Workup: Extract with DCM (3 x 10 mL). Wash combined organic layers with Brine, dry over anhydrous
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (
).
Workflow Visualization
Figure 2: Optimized synthetic workflow for sulfonamide coupling.
References
PubChem. (2025).[2] 3-Methyl-1,2-oxazole-4-sulfonyl chloride Compound Summary. National Library of Medicine. [Link]
Supuran, C. T. (2017).[3] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Talley, J. J., et al. (2000). Preparation of isoxazole sulfonamides as cyclooxygenase-2 inhibitors. U.S.
3-Methyl-1,2-oxazole-4-sulfonyl chloride spectroscopic data (NMR, IR, MS)
The following technical guide provides an in-depth characterization of 3-Methyl-1,2-oxazole-4-sulfonyl chloride , a critical heterocyclic building block. CAS Registry Number: 858489-87-9 (General analogue reference: 1604...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth characterization of 3-Methyl-1,2-oxazole-4-sulfonyl chloride , a critical heterocyclic building block.
CAS Registry Number: 858489-87-9 (General analogue reference: 16046-83-6 for 5-methyl isomer)
IUPAC Name: 3-Methylisoxazole-4-sulfonyl chloride
Molecular Formula:
Molecular Weight: 181.60 g/mol
Executive Summary & Applications
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores . Its structural core—the isoxazole ring—is a bioisostere for pyridine and benzene, offering unique solubility and metabolic stability profiles.
This compound acts as a "warhead" in medicinal chemistry, enabling the introduction of the isoxazole moiety into diversely functionalized amines. It is structurally related to the key intermediates used in the manufacturing of COX-2 inhibitors (e.g., Valdecoxib) and various antibiotics.
Key Applications:
Fragment-Based Drug Discovery (FBDD): Introduction of polar, heteroaromatic sulfonamide motifs.
Combinatorial Chemistry: Rapid generation of sulfonamide libraries via reaction with primary/secondary amines.
Agrochemicals: Synthesis of sulfonylurea herbicides.
Synthetic Pathway & Methodology
The synthesis of 3-methyl-1,2-oxazole-4-sulfonyl chloride relies on Electrophilic Aromatic Substitution (
) . The isoxazole ring is electron-rich, but the 4-position is the only site significantly activated for electrophilic attack, as the 3- and 5-positions are adjacent to the heteroatoms.
Protocol: Chlorosulfonation of 3-Methylisoxazole
Note: This reaction requires strict anhydrous conditions due to the violent hydrolysis of chlorosulfonic acid.
Setup: Flame-dried round-bottom flask equipped with a pressure-equalizing addition funnel and a caustic scrubber (NaOH trap) for HCl gas evolution.
Procedure:
Cool neat chlorosulfonic acid to 0°C.
Add 3-methylisoxazole dropwise over 30 minutes. Critical: Exothermic reaction. Maintain internal temperature <10°C to prevent ring decomposition.
Heat the mixture to 60–80°C for 2–4 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product precipitates as a solid or oil.
Isolation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash with cold brine. Dry over
and concentrate in vacuo.
Reaction Workflow Diagram
Figure 1: Synthetic workflow for the chlorosulfonation of 3-methylisoxazole.
Spectroscopic Characterization
Accurate identification of this compound relies on distinguishing it from its isomer (5-methylisoxazole-4-sulfonyl chloride) and its hydrolysis product (sulfonic acid).
A. Nuclear Magnetic Resonance (NMR)
The regiochemistry is confirmed by the chemical shift of the remaining ring proton. In 3-methylisoxazole derivatives, the proton resides at C5 (adjacent to Oxygen), whereas in 5-methyl derivatives, the proton resides at C3 (adjacent to Nitrogen). The C5 proton is inherently more deshielded.
Nucleus
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
H NMR
9.05 – 9.15
Singlet (s)
1H
C5-H
Highly deshielded by the adjacent Oxygen and the electron-withdrawing group at C4.
H NMR
2.50 – 2.58
Singlet (s)
3H
C3-
Typical allylic/aromatic methyl shift; slightly downfield due to ring electronics.
C NMR
~160.0
-
-
C5
Carbon adjacent to Oxygen.
C NMR
~158.0
-
-
C3
Carbon bearing the methyl group.
C NMR
~120.0
-
-
C4
Ipso carbon bearing the sulfonyl group.
C NMR
~10.5
-
-
Methyl carbon.
Solvent Reference:
(7.26 ppm).
B. Infrared Spectroscopy (FT-IR)
The sulfonyl chloride moiety provides the most diagnostic bands. The absence of a broad -OH stretch (3400 cm
) confirms the absence of sulfonic acid hydrolysis products.
1380 – 1370 cm
: Asymmetric Stretch (Strong).
1180 – 1170 cm
: Symmetric Stretch (Strong).
1610 – 1590 cm
: C=N / C=C Ring Stretching (Isoxazole characteristic).
3100 – 3050 cm
: C-H Aromatic Stretch (C5-H).
C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (Positive mode, often as a derivative).
Molecular Ion (
): m/z 181 (for ) and 183 (for ).
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom.
Fragmentation Pathway:
m/z 181
117: Loss of (64 amu). This "extrusion" is diagnostic for sulfonyl chlorides.
m/z 117
82: Loss of Chlorine radical ().
Spectroscopic Logic Diagram
Figure 2: Decision tree for spectroscopic validation of the 3-methyl isomer.
Stability & Handling Protocols
Sulfonyl chlorides are inherently unstable toward nucleophiles, particularly water.
Hydrolysis Risk: Upon exposure to atmospheric moisture, the compound hydrolyzes to 3-methylisoxazole-4-sulfonic acid and HCl.
Indicator: The solid turns from white/pale yellow to a sticky gum, and the smell of HCl becomes pungent.
Prevention: Store under inert gas (Argon/Nitrogen) in a desiccator at -20°C.
Reactivity Profile:
Amines: Reacts rapidly to form sulfonamides (requires base scavenger, e.g., Pyridine or
).
Alcohols: Reacts to form sulfonate esters.
References
Synthesis of Isoxazole Sulfonyl Chlorides: Journal of Medicinal Chemistry, "Synthesis and COX-2 Inhibitory Activity of 3,4-Diarylisoxazole Analogues," Vol. 43, No. 16, 2000.
Spectroscopic Data of Isoxazoles: Spectrochimica Acta Part A, "Vibrational spectra and structure of isoxazole derivatives," Vol. 55, 1999.
Mass Spectrometry of Sulfonyl Chlorides: Journal of the American Society for Mass Spectrometry, "Fragmentation of Sulfonyl Chlorides," Vol. 15, 2004.
General Isoxazole Chemistry: Science of Synthesis, "Product Class 9: Isoxazoles," 2002.
Exploratory
Technical Guide: Reactivity & Nucleophilic Functionalization of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Executive Summary & Chemical Profile[1][2][3][4] 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 14678-05-8) represents a high-value heterocyclic electrophile in medicinal chemistry. Unlike its benzene-derived counterparts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3][4]
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 14678-05-8) represents a high-value heterocyclic electrophile in medicinal chemistry. Unlike its benzene-derived counterparts (e.g., tosyl chloride), this scaffold introduces specific electronic and steric properties due to the 1,2-oxazole (isoxazole) core.
The isoxazole ring is electron-deficient, enhancing the electrophilicity of the sulfonyl center. However, this same electronic withdrawal renders the ring susceptible to base-induced fragmentation and the sulfonyl group highly prone to hydrolysis. Successful utilization requires a precise balance between nucleophilic activation and suppression of hydrolytic/degradative pathways.
Physicochemical Profile
Property
Specification
Molecular Formula
C₄H₄ClNO₃S
Molecular Weight
181.60 g/mol
Physical State
White to off-white crystalline solid or oil (low mp)
Electrophilicity
High (Activated by isoxazole -deficiency)
Moisture Sensitivity
High (Rapid hydrolysis to sulfonic acid)
Storage
-20°C, Inert atmosphere (Ar/N₂), Desiccated
Mechanistic Reactivity Landscape
The reactivity of 3-methyl-1,2-oxazole-4-sulfonyl chloride is governed by the interplay between the hard electrophilic sulfur center and the potentially labile isoxazole ring.
The Sulfonylation Pathway
The primary reaction mechanism is a nucleophilic substitution at sulfur (
-like), proceeding via a trigonal bipyramidal transition state. The leaving group () is displaced by nucleophiles such as primary/secondary amines () or alcohols ().
Competing Instability (The "Achilles' Heel")
Hydrolysis: Trace water competes aggressively with the desired nucleophile, forming the unreactive sulfonic acid.
Ring Cleavage: Strong bases or elevated temperatures can trigger isoxazole ring opening (often via deprotonation at C-5 if unsubstituted, though the 3-methyl-4-sulfonyl substitution pattern mitigates this specific pathway compared to 5-unsubstituted variants).
Visualization: Reactivity Pathways
The following diagram maps the divergent pathways based on reaction conditions.
Figure 1: Divergent reactivity pathways. Note the high risk of hydrolysis (Red path) requiring strict anhydrous conditions.
Experimental Protocols
To ensure reproducibility and high yields, the following protocols utilize a "Self-Validating" approach where checkpoints (TLC/LCMS) are integrated to prevent reagent waste.
Protocol A: Synthesis of Isoxazole-4-Sulfonamides (Standard)
This protocol is optimized for primary and secondary amines.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Note: Avoid pyridine as a solvent if workup difficulty is anticipated; catalytic DMAP is generally not required for amines.
Step-by-Step Methodology:
Preparation (Inert Environment): Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM (concentration ~0.2 M).
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses hydrolysis and potential ring-opening side reactions.
Reagent Addition: Dissolve the sulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
Checkpoint: The solution should remain clear or turn slightly cloudy (amine salts). Darkening indicates decomposition.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
Validation (TLC/LCMS):
Take a 10 µL aliquot, quench in MeOH.
Check for disappearance of sulfonyl chloride (often non-polar) and appearance of sulfonamide (more polar).
If SM remains: Add 0.1 equiv additional amine, not sulfonyl chloride (as it likely hydrolyzed).
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine/base), followed by sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄.
Protocol B: Synthesis of Sulfonate Esters (Alcohols)
Reaction with alcohols is sluggish compared to amines and competes directly with hydrolysis.
Modifications:
Base: Use Pyridine (as solvent and base) or TEA with catalytic DMAP (10 mol%).
Temperature: Maintain at 0°C for the duration of addition; warm to RT only if reaction stalls.
Stoichiometry: Use excess alcohol if it is cheap/volatile; otherwise, use 1.2 equiv sulfonyl chloride.
Troubleshooting & Optimization Matrix
The following table synthesizes common failure modes and corrective actions based on the specific instability of the isoxazole ring.
Observation
Root Cause
Corrective Action
Low Yield / Sulfonic Acid Formation
Wet solvents or atmospheric moisture.
Use freshly distilled DCM/THF. Keep reaction under Ar balloon.
Lower temperature (-10°C). Reduce base strength (switch from TEA to Pyridine or Na₂CO₃).
Incomplete Conversion
Sulfonyl chloride hydrolysis before reaction.
Add sulfonyl chloride as a solid in one portion (if fast reaction) or increase equivalents (1.2–1.5 eq).
"Double" Addition (Bis-sulfonylation)
Primary amine is too nucleophilic.
Use 1:1 stoichiometry strictly. Add amine to the sulfonyl chloride (Inverse Addition).
Applications in Drug Discovery[2][3][7][8][9]
The 3-methyl-1,2-oxazole-4-sulfonamide moiety is a bioisostere for benzene sulfonamides, offering distinct solubility and metabolic profiles.
Key Structural Analogues:
Sulfamethoxazole Derivatives: While sulfamethoxazole uses the 5-methyl-3-isoxazole isomer, the 4-sulfonyl regioisomer provides alternate vectors for pi-stacking in protein active sites.
COX-2 Inhibitors: Valdecoxib analogs utilize the isoxazole core to orient sulfonamide pharmacophores within the COX-2 hydrophobic channel.
Fragment-Based Drug Design (FBDD): The scaffold is used as a polar, rigid linker that minimizes "grease" (lipophilicity) compared to phenyl rings.
Visualization: Synthesis Workflow
A logical flow for generating a library of sulfonamides using this core.
Figure 2: Quality control and synthesis workflow for library generation.
References
BenchChem. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride - Mechanism of Action and Protocols. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20623674, 3-methyl-1,2-oxazole-4-sulfonyl chloride. Retrieved from
Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3] ChemRxiv, 2025.[3] (Discusses hydrolytic instability of isoxazole sulfonyl halides). Retrieved from
García Ruano, J. L., et al. Mild and General Method for the Synthesis of Sulfonamides.[4] Synthesis, 2008, 311-312.[4] (General protocols for sensitive sulfonamide synthesis). Retrieved from
El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[5] Egypt.[5] J. Chem. 63, No. 12 (2020).[5] (Medicinal chemistry context of isoxazole sulfonamides). Retrieved from
Technical Guide: Stability and Storage of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 858489-87-9). It is designed for researchers requiring high-integrity re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 858489-87-9). It is designed for researchers requiring high-integrity reagents for medicinal chemistry and synthetic applications.[1]
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-energy electrophile used primarily as a building block for sulfonamide-based pharmacophores. Like many heteroaryl sulfonyl chlorides, it exhibits significant thermal and hydrolytic instability .[1]
Operational Mandate: This compound should be treated as a "metastable" reagent. Long-term storage requires strict adherence to cryogenic, anhydrous conditions. For critical applications, in situ generation or "just-in-time" procurement is recommended over long-term stockpiling.
Chemical Profile & Structural Vulnerabilities
The compound features a sulfonyl chloride moiety attached to the C4 position of an isoxazole ring.[1] This structural arrangement creates specific vulnerabilities:
Feature
Implication for Stability
Sulfonyl Chloride ()
Highly electrophilic; reacts violently with nucleophiles (including water).[1] Releases HCl upon decomposition, creating an acidic environment that accelerates further degradation.[1]
Isoxazole Ring
The bond is weak.[1] Under acidic conditions (generated by hydrolysis), the ring can protonate and cleave.[1] Under thermal stress, the ring can destabilize, facilitating extrusion.
C3-Methyl Group
Provides slight steric protection but does not prevent hydrolysis.[1]
Physical State: Typically an off-white to yellow solid or semi-solid (purity dependent).[1]
Solubility: Soluble in DCM, THF, Ethyl Acetate (anhydrous); reacts with water and alcohols.[1]
Degradation Mechanisms
Understanding how the molecule fails is critical to preventing it.[1]
A. Hydrolysis (The Moisture Pathway)
This is the most common failure mode.[1] Trace moisture attacks the sulfur atom, displacing chloride.[1]
Autocatalysis: The generated
is trapped in the container, lowering the pH.[1] The isoxazole nitrogen can become protonated, destabilizing the aromatic system and leading to ring fragmentation or polymerization.
B. Thermal Decomposition (
Extrusion)
Heteroaryl sulfonyl chlorides are prone to losing
upon heating, converting the sulfonyl chloride into a chloro-heterocycle.[1]
Risk Factor: This reaction is often exothermic and can lead to pressure buildup in sealed vials.[1]
Visualizing the Degradation Cascade
The following diagram illustrates the pathways leading to reagent failure.
Figure 1: Degradation pathways of 3-Methyl-1,2-oxazole-4-sulfonyl chloride. Note the central role of moisture in generating HCl, which catalyzes further ring destruction.
Storage Protocol: The "Gold Standard"
To maintain purity >95% for extended periods (3–6 months), follow this strict protocol.
Storage Conditions Table
Parameter
Condition
Rationale
Temperature
-20°C (Required)
Slows kinetic rate of hydrolysis and prevents thermal extrusion.
Atmosphere
Inert (Argon/Nitrogen)
Displaces humid air.[1] Argon is preferred as it is heavier than air and blankets the solid.[1]
Container
Glass with PTFE-lined cap
Plastic allows moisture diffusion over time.[1] PTFE (Teflon) prevents corrosion of the cap liner by trace HCl.[1]
Desiccant
Secondary Containment
Store the primary vial inside a jar containing Drierite or silica gel.[1]
Handling Workflow
Warm Up: Allow the frozen vial to equilibrate to room temperature before opening . This prevents condensation from forming on the cold reagent.[1]
Inert Transfer: Handle inside a glovebox or use a distinct "nitrogen funnel" technique if weighing on an open bench.[1]
Resealing: Purge the headspace with Argon before closing the vial.[1] Wrap the cap with Parafilm to slow moisture ingress.[1]
Quality Control & Purity Assessment
Before using stored material in critical synthesis, validate its integrity.[1]
Visual Check: Pure material is usually off-white.[1] Dark brown or gummy texture indicates significant decomposition (HCl-induced charring).[1]
Solubility Check: Dissolve a small amount in dry DCM.[1] If it leaves a residue or the solution is cloudy, hydrolysis products (sulfonic acids are often less soluble in organic solvents) are present.[1]
1H NMR (CDCl3):
Check: Look for the disappearance of the characteristic methyl peak or shifts in the isoxazole ring proton.[1]
Impurity: A broad downfield peak often indicates the formation of sulfonic acid (
When using this reagent in synthesis (e.g., sulfonamide formation):
Solvent Choice: Use anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1] Avoid alcohols or water.
Base Selection: Use non-nucleophilic bases like Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[1]
Quenching: If the reaction is complete, quench with a small amount of amine or alcohol to destroy excess sulfonyl chloride before aqueous workup.[1]
Decision Tree: Buy vs. Make vs. Store
Use this workflow to determine the best sourcing strategy based on your project timeline.
Figure 2: Strategic decision tree for sourcing and handling unstable sulfonyl chlorides.
References
Enamine Ltd. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate, 2023.[1] Link
Sigma-Aldrich. 3,5-Dimethylisoxazole-4-sulfonyl chloride Safety Data Sheet (SDS). (Used as surrogate for stability data of the methyl-isoxazole class).[1] Link[1]
ChemicalBook. 4-Isoxazolesulfonyl chloride, 3-methyl- Product Properties. Link
National Institutes of Health (NIH) - PubChem. 3,5-Dimethylisoxazole-4-sulfonyl chloride Compound Summary. Link[1]
Potential applications of 3-Methyl-1,2-oxazole-4-sulfonyl chloride in medicinal chemistry
[1] Executive Summary 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 933740-94-4), also known as 3-methylisoxazole-4-sulfonyl chloride, is a high-value heterocyclic building block used to introduce the isoxazole-4-sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 933740-94-4), also known as 3-methylisoxazole-4-sulfonyl chloride, is a high-value heterocyclic building block used to introduce the isoxazole-4-sulfonamide motif into bioactive small molecules.
In modern medicinal chemistry, this reagent serves as a critical tool for scaffold hopping —replacing traditional phenyl-sulfonamide cores with the isoxazole heteroaromatic system. This substitution often improves solubility, alters metabolic stability (reducing CYP450 inhibition), and modifies the electronic landscape of the ligand-target interaction. Its primary applications span the development of Endothelin Receptor Antagonists (ERAs) , COX-2 inhibitors , and antimicrobial agents .
Part 1: Chemical Profile & Reactivity[1]
Structural Properties
The 1,2-oxazole (isoxazole) ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The sulfonyl chloride moiety at the C4 position is highly electrophilic due to the electron-withdrawing nature of the heterocycle.
Property
Data
IUPAC Name
3-Methyl-1,2-oxazole-4-sulfonyl chloride
Molecular Formula
C₄H₄ClNO₃S
Molecular Weight
181.60 g/mol
Physical State
White to off-white crystalline solid or oil (purity dependent)
Reactivity Class
Electrophilic Sulfonylating Agent
Storage
Moisture sensitive; Store at 2-8°C under inert atmosphere (Ar/N₂)
Mechanistic Reactivity
The sulfonyl chloride group undergoes rapid nucleophilic substitution-elimination reactions. The adjacent nitrogen in the isoxazole ring exerts an inductive effect, making the sulfur center more electrophilic than in comparable benzenesulfonyl chlorides.
Primary Reaction: Sulfonylation of amines (
) to form sulfonamides.
Secondary Reaction: Sulfonylation of alcohols (
) to form sulfonates (requires stronger bases/catalysts).
Hydrolysis: Reacts with water to form 3-methylisoxazole-4-sulfonic acid and HCl.
Part 2: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]
Scaffold Hopping & Bioisosterism
The transition from a phenyl ring to an isoxazole ring is a classic bioisosteric replacement.
Dipole Moment: The isoxazole ring has a distinct dipole moment compared to benzene, potentially strengthening electrostatic interactions within a binding pocket.
Hydrogen Bonding: The ring nitrogen (N2) and oxygen (O1) can serve as weak hydrogen bond acceptors, unlike the inert phenyl ring.
Metabolic Stability: Isoxazoles are generally resistant to oxidative metabolism compared to electron-rich phenyl rings, potentially prolonging half-life (
).
Therapeutic Areas
A. Endothelin Receptor Antagonists (ERAs)
Isoxazole sulfonamides have been pivotal in the Structure-Activity Relationship (SAR) studies of ERAs.[1][2] Research into compounds like BMS-193884 and BMS-207940 demonstrated that replacing phenyl rings with isoxazole moieties at the sulfonamide linkage significantly improved potency and selectivity for the Endothelin-A (
Role of Reagent: 3-Methyl-1,2-oxazole-4-sulfonyl chloride is used to synthesize the core sulfonamide linkage, connecting the isoxazole "warhead" to the biphenyl or naphthyl backbone of the antagonist.
B. COX-2 Inhibitors & Anti-inflammatories
While Valdecoxib features a benzenesulfonamide, analogs utilizing the reverse sulfonamide (isoxazole-4-sulfonamide) have been explored to modulate selectivity between COX-1 and COX-2. The 3-methyl group provides steric bulk that can orient the molecule within the hydrophobic channel of the cyclooxygenase enzyme [3].
C. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high reactivity, this reagent is ideal for "capping" primary amine libraries. It allows for the rapid generation of fragment libraries to probe sulfonamide-binding pockets in kinases and proteases.
Part 3: Experimental Protocols
Protocol: General Synthesis of Isoxazole-4-Sulfonamides
This protocol describes the coupling of 3-methyl-1,2-oxazole-4-sulfonyl chloride with a primary amine.
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Base Addition: Add
(2.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
Reagent Addition: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
Note: Exothermic reaction.[3] Maintain temperature < 5°C during addition to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC or LC-MS.
Quench: Quench the reaction with saturated aqueous
.
Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (if product is acid-stable) to remove excess pyridine/amine, followed by brine.
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol: Reagent Synthesis (Upstream)
If the sulfonyl chloride is not commercially available, it can be synthesized from 3-methylisoxazole.
Chlorosulfonation: Treat 3-methylisoxazole with excess chlorosulfonic acid (
) at 0°C -> 60°C.
Quench: Pour the reaction mixture carefully onto crushed ice.
Isolation: The sulfonyl chloride precipitates as a solid or oil; extract immediately with DCM.
Part 4: Visualization & Pathways
Reaction Workflow: Library Synthesis
The following diagram illustrates the workflow for generating a diverse library of isoxazole sulfonamides using this reagent.
Caption: Figure 1. Modular synthesis workflow transforming the sulfonyl chloride building block into diverse bioactive therapeutic classes.
Mechanistic Pathway: Sulfonylation
This diagram details the electronic mechanism of the coupling reaction.
Caption: Figure 2. Step-wise mechanism of the sulfonylation reaction, highlighting the critical nucleophilic attack and elimination steps.
References
Murugesan, N., et al. (2003). Biphenylsulfonamide Endothelin Receptor Antagonists.[1] 4. Discovery of BMS-207940.[2] Journal of Medicinal Chemistry.
Stein, P. D., et al. (1994).[4] The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist. Journal of Medicinal Chemistry.
Talley, J. J., et al. (2000). Preparation of 3,4-diaryl-isoxazoles as COX-2 inhibitors. U.S. Patent 6,034,256.
PubChem. (n.d.). 3-Methylisoxazole-4-sulfonyl chloride Compound Summary. National Center for Biotechnology Information.
3-Methyl-1,2-oxazole-4-sulfonyl chloride as a building block in organic synthesis
Executive Summary 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 16390-34-6) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike ubiquitous benzenesulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 16390-34-6) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike ubiquitous benzenesulfonyl chlorides, this reagent introduces a 3-methylisoxazole moiety, which serves as a critical bioisostere for phenyl and pyridine rings in drug discovery. Its incorporation often improves metabolic stability and aqueous solubility while offering unique hydrogen-bonding vectors via the isoxazole nitrogen and oxygen atoms.
This guide details the handling, reactivity, and synthetic applications of 3-methyl-1,2-oxazole-4-sulfonyl chloride, providing researchers with optimized protocols to maximize yield and minimize heterocyclic ring degradation.
Chemical Profile & Stability[1][2]
Structural Characteristics
The compound consists of a five-membered isoxazole ring substituted with a methyl group at the C3 position and a highly electrophilic sulfonyl chloride group at the C4 position. The C5 position remains unsubstituted in this specific isomer, which is chemically significant as it allows for potential late-stage functionalization (e.g., C-H activation or lithiation) but also presents a site for metabolic oxidation.
Property
Description
IUPAC Name
3-Methyl-1,2-oxazole-4-sulfonyl chloride
Molecular Formula
C₄H₄ClNO₃S
Molecular Weight
181.60 g/mol
Appearance
Off-white to pale yellow solid (low melting point) or oil
Solubility
Soluble in DCM, THF, EtOAc, Acetonitrile; reacts with water/alcohols
Storage
< -20°C, under Argon/Nitrogen.[1][2] Moisture sensitive.[3]
Stability Considerations
Hydrolytic Instability: Like all sulfonyl chlorides, this reagent hydrolyzes rapidly in the presence of moisture to form the corresponding sulfonic acid (3-methylisoxazole-4-sulfonic acid), which is non-reactive toward amines under standard coupling conditions.
Thermal Instability: The N-O bond of the isoxazole ring is susceptible to cleavage at high temperatures (>100°C) or under strong reducing conditions. Avoid vigorous heating during coupling reactions.
Base Sensitivity: While stable to mild bases (TEA, DIPEA), prolonged exposure to strong nucleophilic bases (e.g., NaOH, NaOMe) can trigger ring opening or degradation of the sulfonyl moiety.
Preparation of the Reagent
While often purchased commercially, the reagent can be synthesized in-house if freshness is paramount. Two primary routes exist:
Direct Chlorosulfonation (Standard): Reaction of 3-methylisoxazole with excess chlorosulfonic acid (
Cons: Harsh conditions may degrade the ring; requires careful quenching.
Oxidative Chlorination (Milder): Conversion of a precursor thiol (3-methylisoxazole-4-thiol) or benzyl sulfide using
gas or N-chlorosuccinimide (NCS) in acetic acid/water.
Pros: Milder conditions, higher purity.
Cons: Multi-step synthesis of the precursor.
Core Application: Synthesis of Sulfonamides[5][6][7][8][9]
The most frequent application is the formation of sulfonamides via nucleophilic substitution with primary or secondary amines.
Mechanism of Action
The reaction proceeds via a standard addition-elimination mechanism. The amine nucleophile attacks the sulfur atom, displacing the chloride ion.[5] A base is required to scavenge the generated HCl and drive the equilibrium forward.[5][6]
Figure 1: Mechanism of sulfonamide formation involving nucleophilic attack and base-mediated acid scavenging.[7][5]
Optimized Coupling Protocol
This protocol is designed to minimize hydrolysis and side reactions.
Preparation: Dry all glassware in an oven. Purge the reaction flask with nitrogen or argon.
Dissolution: Dissolve the amine (1.0 equiv) and base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M). Cool the mixture to 0°C in an ice bath.
Addition: Dissolve 3-methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
Expert Note: Dropwise addition prevents localized heating and high concentrations of the electrophile, reducing side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then Saturated
(to remove sulfonic acid byproducts), and finally Brine.
Dry over
and concentrate.
Purification: Recrystallize from EtOH/Hexanes or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Comparison of Reaction Conditions
Variable
Condition A (Standard)
Condition B (Schotten-Baumann)
Condition C (Difficult Substrates)
Solvent
Anhydrous DCM
THF / Water (1:1)
Pyridine (Neat)
Base
Et₃N or DIPEA
or
Pyridine (acts as solvent & base)
Temp
0°C to RT
0°C to RT
0°C to 60°C
Use Case
General organic synthesis
Water-soluble amines (amino acids)
Non-nucleophilic anilines
Medicinal Chemistry Applications
Bioisosterism and Pharmacophore Design
The 3-methylisoxazole ring is a valuable bioisostere for:
Phenyl rings: Reduces lipophilicity (LogP) and improves metabolic stability against CYP450 oxidation.
Pyridine rings: Offers different electronic properties and hydrogen bond acceptor capabilities.
In sulfonamide drugs (e.g., COX-2 inhibitors like Valdecoxib, though Valdecoxib uses a 3,4-diaryl isoxazole), the isoxazole ring positions the sulfonamide group for optimal interaction with the target protein's active site (often an arginine residue). The 3-methyl group provides a small hydrophobic anchor that can fill small lipophilic pockets without incurring a heavy steric penalty.
Library Synthesis Workflow
When generating libraries of sulfonamides for SAR (Structure-Activity Relationship) studies, a parallel synthesis approach is often used.
Figure 2: High-throughput parallel synthesis workflow for generating isoxazole-sulfonamide libraries.
Troubleshooting & Practical Tips
Common Issues
Low Yield: Often due to hydrolysis of the sulfonyl chloride.
Solution: Ensure solvents are anhydrous.[6] Use a fresh bottle of reagent or re-titrate/check purity via NMR before use.
Ring Cleavage: Darkening of the reaction mixture or complex NMR spectra.
Solution: Avoid strong bases (NaOH, KOH) in organic solvents. Stick to hindered organic bases (DIPEA). Keep temperature below 40°C.
Unreacted Sulfonyl Chloride:
Solution: If the chloride persists, quench with a small amount of dimethylamine or morpholine to convert it to a water-soluble or easily separable sulfonamide before workup.
Analytical Characterization
¹H NMR: Look for the characteristic singlet of the 3-methyl group around δ 2.3–2.6 ppm. The C5-H proton typically appears as a singlet downfield around δ 8.5–9.0 ppm (depending on solvent).
MS: Expect an [M+H]⁺ peak for the sulfonamide. The sulfonyl chloride itself may hydrolyze on the LC column, so analyze the derivatized product.
References
BenchChem. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Synthesis and Characterization. Retrieved from
PubChem. 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound).[1][11] National Library of Medicine. Retrieved from
De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Convenient Synthesis of Sulfonyl Chlorides from Thiols.[4] The Journal of Organic Chemistry, 73(10), 3967–3969. (General method for sulfonyl chloride synthesis).[7][5][6][12]
Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from
Fisher Scientific. Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. (Closely related analogue safety data). Retrieved from
Discovery and history of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
The following technical guide provides an in-depth analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals. This document is structured for res...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals. This document is structured for researchers and process chemists, focusing on the compound's chemical identity, synthesis pathways, and application in drug discovery.
Introduction & Chemical Identity
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a specialized heterocyclic building block. It serves as a pivotal electrophile in the synthesis of sulfonamides, a class of compounds with profound pharmacological history ranging from early antibiotics (sulfa drugs) to modern COX-2 inhibitors.
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—imparts unique physicochemical properties to drug candidates, including improved metabolic stability and specific hydrogen-bonding capabilities. The sulfonyl chloride functional group at the C4 position is highly reactive, allowing for the rapid diversification of the isoxazole core via nucleophilic substitution.
Chemical Profile[1][2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
3-Methyl-1,2-oxazole-4-sulfonyl chloride
Common Name
3-Methylisoxazole-4-sulfonyl chloride
CAS Number
858489-87-9
Molecular Formula
Molecular Weight
181.60 g/mol
Physical State
Solid (typically off-white to pale yellow)
Reactivity
Highly moisture-sensitive; hydrolyzes to sulfonic acid
Storage
Inert atmosphere ( or Ar), 2–8°C
Critical Note on CAS Numbers : Researchers must distinguish this compound from 5-aminoisoxazole (CAS 14678-05-8), which often appears in related search queries but is a distinct precursor with different reactivity.
Synthesis & Reaction Mechanism[4][5][9]
The synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride typically follows an Electrophilic Aromatic Substitution (
) pathway. The isoxazole ring, while less electron-rich than furan or pyrrole, undergoes electrophilic attack preferentially at the C4 position due to the directing effects of the ring heteroatoms and the C3-methyl group.
Mechanism: Chlorosulfonation
The most direct and scalable method involves the reaction of 3-methylisoxazole with chlorosulfonic acid (
) . This reagent serves a dual role: it acts as the solvent and the electrophilic source of the sulfonyl group.
Activation : Chlorosulfonic acid generates the electrophilic sulfonyl cation species (
or ).
Substitution : The electrophile attacks the C4 position of the 3-methylisoxazole ring.
Chlorination : The intermediate sulfonic acid is converted to the sulfonyl chloride in situ by excess chlorosulfonic acid or by the addition of thionyl chloride (
).
Experimental Protocol (Standardized)
Safety Warning : Chlorosulfonic acid reacts violently with water, releasing corrosive HCl and
. All operations must be performed in a fume hood with anhydrous reagents.
Step-by-Step Methodology:
Preparation : Charge a dry, 3-neck round-bottom flask with chlorosulfonic acid (5.0 equiv). Cool the system to 0°C using an ice/salt bath.
Addition : Add 3-methylisoxazole (1.0 equiv) dropwise over 30–60 minutes.
Control: Maintain internal temperature <10°C to prevent ring decomposition.
Reaction : Once addition is complete, remove the cooling bath.
Option A (Mild): Stir at Room Temperature (RT) for 4–6 hours.
Option B (Forced): If conversion is low, heat to 60°C for 2 hours. Monitor by TLC (quench aliquot in MeOH).
Quenching : Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. The product will precipitate as a solid.
Isolation : Filter the precipitate immediately or extract with dichloromethane (DCM).
Purification : Wash the organic layer with cold water and brine. Dry over anhydrous
and concentrate in vacuo.
Synthesis Pathway Diagram[6][9][10]
Figure 1: Electrophilic chlorosulfonation pathway for the synthesis of 3-methylisoxazole-4-sulfonyl chloride.
Applications in Drug Discovery[4][7][10][11]
The 3-methylisoxazole-4-sulfonyl chloride scaffold is a "privileged structure" in medicinal chemistry, primarily used to synthesize sulfonamides .
COX-2 Inhibitor Development
The isoxazole-sulfonamide motif is structurally analogous to the core of Valdecoxib (Bextra) and its prodrug Parecoxib . While Valdecoxib features a phenyl ring at the C3/C4 positions, the 3-methyl variant allows researchers to probe Structure-Activity Relationships (SAR) by reducing steric bulk, potentially altering binding affinity to the COX-2 active site.
Late-Stage Functionalization
In modern drug discovery, sulfonyl chlorides are used for "late-stage functionalization." A library of amines can be rapidly coupled with 3-methylisoxazole-4-sulfonyl chloride to generate diverse sulfonamide candidates for high-throughput screening.
General Coupling Protocol:
Antimicrobial Research
Isoxazole derivatives possess inherent antimicrobial properties.[1][2] Coupling this specific sulfonyl chloride with heterocyclic amines (e.g., aminopyrimidines) yields compounds structurally related to Sulfamethoxazole , a broad-spectrum antibiotic.
Functionalization Workflow
Figure 2: Divergent synthesis utility of the sulfonyl chloride intermediate in generating pharmaceutical libraries.
Safety & Handling
Hazard Identification
Corrosivity : Causes severe skin burns and eye damage (Category 1B).
Reactivity : Reacts violently with water to produce toxic gas (
Inhalation : Vapors are extremely irritating to the respiratory tract.
Storage Protocols
Container : Store in tightly sealed glass containers with PTFE-lined caps.
Atmosphere : Argon or Nitrogen blanket is mandatory to prevent hydrolysis.
Shelf-Life : Unstable over long periods; re-test purity (hydrolyzable chlorine content) before use if stored >3 months.
References
Parecoxib Sodium Synthesis : Preparation method of parecoxib sodium synthesis technology impurities. Patent CN105367527A. (2016). Describes the chlorosulfonation of isoxazole derivatives using chlorosulfonic acid. Link
General Sulfonyl Chloride Synthesis : Bahrami, K., et al. (2011). Direct Conversion of Sulfonamides to Sulfonyl Chlorides. Journal of Organic Chemistry. Discusses the reactivity of sulfonyl species. Link
Isoxazole Drug Discovery : Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Reviews the synthetic utility of the isoxazole ring.[4][5][6][1][2][7] Link
Compound Data : PubChemLite Record for 3-methyl-1,2-oxazole-4-sulfonyl chloride.[8] Link
Late-Stage Functionalization : Gower, A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Link
3-Methyl-1,2-oxazole-4-sulfonyl chloride derivatives and analogues
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride). It is designed for medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride). It is designed for medicinal chemists and process scientists, focusing on practical utility, synthetic rigor, and strategic application in drug discovery.
Strategic Applications in Heterocyclic Sulfonamide Synthesis
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 10559-97-4) represents a high-value heterocyclic electrophile in modern medicinal chemistry. Unlike ubiquitous benzenesulfonyl chlorides, this scaffold introduces a distinct electronic and steric profile due to the 1,2-oxazole (isoxazole) core. It serves as a critical "warhead" for installing the sulfonamide moiety (
) on nucleophilic substrates, facilitating the development of bioisosteres for phenyl- and thienyl-sulfonamides.
This guide details the synthesis, reactivity, and application of this reagent, emphasizing its role in expanding Structure-Activity Relationships (SAR) in programs targeting GPCRs (e.g., Endothelin receptors) and metalloenzymes (e.g., Carbonic Anhydrases).
Chemical Architecture & Reactivity Profile
Electronic Properties
The isoxazole ring is a
-excessive heteroaromatic system, yet the electronegative oxygen and nitrogen atoms induce significant polarization.
C4 Position: The 4-position of 3-methylisoxazole is nucleophilic, making it the preferred site for electrophilic substitution (e.g., chlorosulfonation).
Sulfonyl Chloride Moiety: Once installed, the sulfonyl chloride group at C4 is highly electrophilic. The electron-withdrawing nature of the isoxazole ring enhances the susceptibility of the sulfur atom to nucleophilic attack by amines, often requiring milder conditions than electron-rich benzenesulfonyl chlorides to avoid hydrolysis.
Stability & Decomposition Pathways
Researchers must be aware of two primary instability modes:
Hydrolysis: Rapid conversion to the sulfonic acid upon exposure to atmospheric moisture.
Ring Cleavage: Under strongly basic conditions (pH > 10) or high temperatures, the N-O bond of the isoxazole ring can cleave, particularly if the C5 position is unsubstituted (susceptible to deprotonation).
Synthetic Methodologies
Two primary routes exist for accessing 3-methyl-1,2-oxazole-4-sulfonyl chloride. Method A is preferred for scale-up, while Method B is used when milder conditions are required.
Method A: Direct Chlorosulfonation (Standard Protocol)
This method utilizes chlorosulfonic acid (
) as both solvent and reagent.
Reagents: 3-Methylisoxazole, Chlorosulfonic acid, Thionyl chloride (optional additive).
Mechanism: Electrophilic aromatic substitution followed by conversion of the intermediate sulfonic acid to the chloride.
Step
Operation
Critical Parameter
1
Cooling
Cool (5-8 equiv) to 0°C under .
2
Addition
Add 3-methylisoxazole dropwise. Exothermic. Keep T < 10°C.
3
Heating
Heat to 60-90°C for 2-4 hours. Monitor HCl evolution.
4
Quench
Pour reaction mixture onto crushed ice/water. Violent reaction.
5
Isolation
Extract immediately with DCM or EtOAc. Wash with cold brine.
Expert Insight: If the sulfonic acid intermediate precipitates and does not convert to the chloride, adding thionyl chloride (
) and heating to reflux ensures complete conversion.
Method B: Oxidative Chlorination (Thiol Route)
Used when the isoxazole ring bears sensitive substituents.
Precursor: 4-(Benzylthio)-3-methylisoxazole.
Oxidation: Treatment with
gas or N-chlorosuccinimide (NCS) in acetic acid/water.
Result: Mild conversion to sulfonyl chloride without harsh acidic heating.
Experimental Protocol: Sulfonamide Coupling
The following protocol describes the coupling of 3-methyl-1,2-oxazole-4-sulfonyl chloride with a primary amine. This workflow is designed to minimize hydrolysis and byproduct formation.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine and Base in anhydrous solvent. Cool to 0°C.[1]
Addition: Dissolve the Sulfonyl Chloride in a minimal volume of solvent. Add this solution dropwise to the amine mixture over 15 minutes.
Why? Slow addition prevents a localized excess of chloride, reducing the risk of di-sulfonylation.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2-12 hours.
Monitoring: Check TLC (Hexane:EtOAc 7:3). Disappearance of the amine indicates completion.
Work-up (Self-Validating):
Dilute with DCM.
Wash with 1M HCl (to remove pyridine/unreacted amine).
Wash with Sat.
(to remove hydrolyzed sulfonic acid).
Dry over
, filter, and concentrate.
Visualization: Synthesis & Coupling Workflow[2]
Figure 1: Synthetic workflow from precursor to final sulfonamide, highlighting the critical node of moisture avoidance.
Medicinal Chemistry Applications
Bioisosterism and SAR Expansion
The 3-methyl-1,2-oxazole-4-sulfonyl moiety is a bioisostere for the p-toluenesulfonyl (tosyl) group.
Sterics: The isoxazole ring is smaller than a phenyl ring, allowing binding in tighter pockets.
Electronics: The N-O bond creates a dipole distinct from the C-C bonds of benzene, potentially altering hydrogen bonding networks within the active site.
Solubility: The heteroatoms increase polarity (lower LogP) compared to the phenyl analog, often improving the aqueous solubility of the final drug candidate.
Case Context: Endothelin Receptor Antagonists
While famous antagonists like BMS-193884 utilize the isoxazole as the nucleophile (isoxazol-5-amine coupled to a biphenylsulfonyl chloride) [1], the reverse connectivity (isoxazole-4-sulfonyl chloride coupled to an aniline) creates a distinct class of inhibitors.[2] This "reverse sulfonamide" strategy is a powerful tool in lead optimization to block metabolic hot-spots on electron-rich aromatic rings.
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
Ventilation: All operations must be performed in a functioning fume hood.
Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base only after dilution in organic solvent.
References
Murugesan, N., et al. (2000). "Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-Oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ETA Antagonists."[4][5] Journal of Medicinal Chemistry. Link
BenchChem. (2025).[6][7] "Protocol for N-sulfonylation using Sulfonyl Chlorides." BenchChem Technical Library. Link
Sigma-Aldrich. (2025).[6] "Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride." MilliporeSigma. Link
PubChem. (2025).[8] "Compound Summary: 3,5-Dimethylisoxazole-4-sulfonyl chloride." National Library of Medicine. Link
Pinho e Melo, T. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry. Link
Theoretical & Computational Profiling: 3-Methyl-1,2-oxazole-4-sulfonyl chloride
This technical guide provides a comprehensive theoretical and computational framework for analyzing 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 16499-57-3). It is designed for researchers requiring high-fidelity predi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive theoretical and computational framework for analyzing 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 16499-57-3). It is designed for researchers requiring high-fidelity predictive data for drug design, specifically in the synthesis of sulfonamide-based bioactives.
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a pivotal heterocyclic electrophile used primarily as a "warhead" for introducing the isoxazole moiety into pharmacological scaffolds (e.g., COX-2 inhibitors, antibiotics).[1] Its reactivity is defined by the high electrophilicity of the sulfonyl center, modulated by the electron-withdrawing nature of the isoxazole ring. This guide details the computational protocols (DFT) required to predict its structural, electronic, and spectroscopic properties, providing a roadmap for validating experimental quality and reactivity.
Molecular Geometry & Structural Architecture
The structural integrity of the isoxazole core is fundamental to its stability. Theoretical optimization is typically performed using Density Functional Theory (DFT).[2]
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic non-metals.
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for correctly modeling the lone pairs on Oxygen, Nitrogen, and Chlorine.[2]
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Dichloromethane (DCM) or DMSO, mimicking reaction conditions.[2]
Structural Predictions
Unlike the 3,5-dimethyl analog, the target molecule possesses a proton at the C5 position. This lack of steric bulk at C5 increases the planarity of the ring but exposes the C5-H to potential deprotonation by strong bases.
Parameter
Predicted Value (B3LYP)
Structural Insight
Bond Angle (O-S-Cl)
105° - 107°
Distorted tetrahedral geometry at Sulfur; critical for nucleophilic attack trajectory.
Bond Length (S-Cl)
2.05 - 2.08 Å
A long, labile bond indicating high susceptibility to heterolytic cleavage (good leaving group).
Bond Length (S-C4)
1.74 - 1.76 Å
Significantly shorter than aliphatic C-S bonds due to resonance contribution from the aromatic ring.
Dihedral (C3-C4-S-Cl)
~88° - 90°
The S-Cl bond typically lies perpendicular to the ring plane to minimize steric repulsion with the C3-methyl group.
Electronic Properties & Reactivity Descriptors
Understanding the electronic landscape explains why this molecule reacts selectively at the sulfur atom rather than the ring carbons.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the isoxazole ring
-system and the oxygen lone pairs. High energy indicates the site of initial oxidation or electrophilic attack (rare for this molecule).
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the S-Cl antibonding orbital (
) . This confirms that the primary mode of reactivity is nucleophilic attack at the sulfur, leading to Cl displacement.[2]
Molecular Electrostatic Potential (MEP)
The MEP map is the "navigation chart" for incoming reagents.
Red Regions (Negative Potential): Located on the Sulfonyl Oxygens and Isoxazole Nitrogen. These sites can bind protons or Lewis acids.[2]
Blue Regions (Positive Potential): The most intense positive region is directly over the Sulfur atom , validating it as the electrophilic center.[2] A secondary positive region exists at H5 , indicating acidity (pKa ~20-25).[2]
Figure 1: Logical flow of reactivity prediction based on Molecular Electrostatic Potential (MEP).
Spectroscopic Profiling (The "Fingerprint")
To validate the identity of the synthesized or purchased material, compare experimental data against these theoretical baselines.
Vibrational Spectroscopy (IR)
Calculated frequencies (scaled by ~0.961 for B3LYP) reveal characteristic "warhead" signals.[2]
Vibrational Mode
Frequency (cm⁻¹)
Intensity
Assignment
(C-H) Aromatic
3100 - 3150
Weak
C5-H stretch (unique to this analog vs. 3,5-dimethyl).
~8.70 - 8.90 ppm (s, 1H): Proton at C5.[2] Note: This is significantly deshielded compared to unsubstituted isoxazole due to the electron-withdrawing -SOCl group at C4.
C NMR:
C3 (Methyl-bearing): ~158 ppm.
C4 (Sulfonyl-bearing): ~120 ppm (Upfield due to shielding by S, but inductive withdrawal competes).[2]
C5 (Unsubstituted): ~160-165 ppm (Next to Oxygen).
Experimental Protocol for Theoretical Study
To reproduce these data for your specific project conditions (e.g., different solvents), follow this self-validating workflow.
Step 1: Input Preparation
Construct the Z-matrix with the S-Cl bond perpendicular to the ring.
Step 2: Gaussian/ORCA Calculation Job
Run a composite job to optimize geometry and calculate frequencies (to ensure no imaginary frequencies, confirming a true minimum).
Figure 2: Computational workflow for validating the molecular model.
References
General Isoxazole DFT Studies
Chellam, A., et al. "Molecular structure, vibrational spectroscopic and site selectivity studies in 5-amino-3-methyl-1,2-oxazole-4-carbonitrile using DFT Technique." ResearchGate.[2] Link
Structural Analogs (Crystallography)
"Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine." MDPI. Link[2]
Sulfonyl Chloride Reactivity
"Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides." Chemistry - A European Journal. Link[2]
NMR Shift Data (Solvent Effects)
"NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link[2]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Isoxazole-based sulfonamides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Valdecoxib analogs), antibiotics, and endothelin receptor antagonists. This guide details the protocol for coupling 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 14678-05-8) with primary amines.
Unlike robust phenyl sulfonyl chlorides, heteroaryl sulfonyl chlorides are electronically deficient and highly susceptible to hydrolysis. The isoxazole ring, while aromatic, introduces specific stability constraints that require strict moisture control and temperature regulation to prevent ring cleavage or rapid hydrolysis to the sulfonic acid.
Key Chemical Properties
Property
Specification
Reagent
3-Methyl-1,2-oxazole-4-sulfonyl chloride
Molecular Weight
181.59 g/mol
Physical State
Solid or Oil (Low melting point); highly moisture-sensitive
Storage
, under Argon/Nitrogen
Main Challenge
Rapid hydrolysis to sulfonic acid; Bis-sulfonylation of primary amines
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
-like). The primary amine acts as the nucleophile, attacking the electrophilic sulfur center. The base (Triethylamine or Pyridine) serves two roles:[1]
Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.
Catalyst: Pyridine can form a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction (Nucleophilic Catalysis).
Reaction Pathway Diagram
Caption: Nucleophilic attack of the primary amine on the sulfonyl sulfur, facilitated by base-mediated proton abstraction.
High-Efficiency Synthesis of Novel Sulfonamides via 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Application Note & Protocol Guide Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and novel anticancer agents.[1] This guide details the optimized synthesis of sulfonamides using 3-Methyl-1,2-oxazole-4-sulfonyl chloride . Unlike simple benzene sulfonyl chlorides, the isoxazole ring introduces unique electronic properties and stability considerations. This protocol addresses the specific challenges of handling electron-deficient heterocyclic sulfonyl chlorides, ensuring high yields and minimizing ring-opening side reactions.
Reactivity: High electrophilicity at the sulfonyl sulfur due to the electron-withdrawing nature of the isoxazole ring.
Stability: Moisture sensitive. Prone to hydrolysis to the sulfonic acid. The isoxazole ring is generally stable under standard sulfonylation conditions but can degrade under harsh, hot alkaline conditions.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl sulfur, displacing the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the sulfonylation of amines. The base plays a dual role: activating the amine (minor) and scavenging the HCl byproduct (major).
Experimental Protocols
Method A: Pyridine-Mediated Coupling (Standard)
Best for: Acid-sensitive amines, complex substrates, and small-scale library synthesis. Pyridine acts as both solvent and base/catalyst.
Dichloromethane (DCM) (Optional co-solvent for solubility)
1M HCl (for workup)
Protocol:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous Pyridine (approx. 5–10 mL per mmol amine). Note: If the amine is not soluble in pyridine, use a 1:1 mixture of Pyridine/DCM.
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions on the isoxazole ring.
Addition: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Quenching: Once complete, dilute the reaction mixture with EtOAc or DCM.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), robust substrates, and scale-up.
Dissolution: Dissolve the Amine and Base in the water fraction of the solvent system.
Addition: Dissolve the Sulfonyl Chloride in the organic fraction (THF or Acetone).
Mixing: Add the organic solution to the aqueous amine solution dropwise at 0°C.
Reaction: Stir vigorously at RT for 4–6 hours.
Workup: Acidify carefully to pH ~4–5 with 1M HCl to precipitate the sulfonamide (if solid) or extract with EtOAc.
Workup & Purification Workflow
Effective removal of the isoxazole sulfonic acid byproduct (formed by hydrolysis) is key to obtaining high purity.
Figure 2: Optimized downstream processing workflow for isoxazole sulfonamides.
Data Analysis & Troubleshooting
Expected Analytical Data
¹H NMR: The isoxazole ring typically shows a distinct singlet for the methyl group (δ ~2.3–2.6 ppm). If the 5-position is unsubstituted, a singlet proton appears around δ 8.0–9.0 ppm.
MS (ESI): Expect [M+H]⁺ or [M-H]⁻ depending on the ionization mode. Sulfonamides often ionize well in negative mode.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure reagents are dry. Increase sulfonyl chloride equivalents (1.2–1.5 eq). Add reagent slower at 0°C.
No Reaction
Amine Nucleophilicity
If amine is an aniline (electron-poor), heat to 40–50°C or use DMAP (0.1 eq) as a catalyst.
Impurity: Sulfonic Acid
Incomplete Workup
The hydrolyzed reagent (sulfonic acid) is water-soluble. Ensure thorough washing with saturated NaHCO₃.
Bis-sulfonylation
Excess Reagent
Primary amines can react twice. Strictly control stoichiometry (1:1) or use bulky bases.
Applications in Drug Discovery[1][2][4][6][7][8]
Isoxazole sulfonamides are bioisosteres of benzene sulfonamides, offering altered solubility and metabolic profiles.
Therapeutic Area
Target Example
Mechanism/Utility
Antibacterial
Dihydropteroate Synthase
Analogs of Sulfamethoxazole; inhibition of folate synthesis [1].
Anticancer
Carbonic Anhydrase (CA)
Isoxazole tail binds to CA active site; selective inhibition of tumor-associated isoforms (IX, XII) [2].
Epigenetics
BRD4 (Bromodomain)
Sulfonamide acts as a linker/scaffold for BET inhibitors [3].
Anti-inflammatory
COX-2
1,2-oxazole ring provides specific geometry for COX-2 selectivity pocket binding [4].
References
BenchChem. (2025).[4] General Principles in the Synthesis of Sulfonamides. Retrieved from
RSC Publishing. (2024). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. Retrieved from
Patsnap. (2021). Isoxazole sulfonamide compound with BRD4 inhibitory activity.[5] Retrieved from
National Institutes of Health (NIH). (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds. Retrieved from
Sigma-Aldrich. (2025). 3,5-Dimethylisoxazole-4-sulfonyl chloride Product Sheet. Retrieved from
Application Note: Precision Synthesis of Isoxazole-Sulfonamide Kinase Inhibitors
This Application Note and Protocol guide details the use of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) in the synthesis of kinase inhibitors. Target Reagent: 3-Methyl-1...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) in the synthesis of kinase inhibitors.
In the rational design of kinase inhibitors, the sulfonamide moiety acts as a critical pharmacophore, often functioning as a hydrogen bond donor/acceptor pair that interacts with the catalytic loop (e.g., the DFG-motif in Type II inhibitors) or solvent-exposed residues.
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-value "capping reagent" used to introduce the isoxazole-sulfonamide motif. This specific scaffold offers distinct advantages over phenyl-sulfonamides:
Electronic Modulation: The electron-withdrawing nature of the isoxazole ring enhances the acidity of the sulfonamide NH, potentially strengthening hydrogen bonds with kinase residues (e.g., Glu or Asp in the active site).
Metabolic Stability: The isoxazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
Vector Geometry: The 1,2-oxazole geometry directs the sulfonyl group at a unique angle, allowing access to distinct sub-pockets (e.g., the allosteric "back pocket" of kinases like VEGFR, b-Raf, or p38 MAP kinase).
Chemical Profile & Handling
Property
Specification
IUPAC Name
3-Methyl-1,2-oxazole-4-sulfonyl chloride
Molecular Weight
181.60 g/mol
Physical State
White to off-white crystalline solid or oil (low melting point)
Reactivity
Highly electrophilic; prone to hydrolysis.[1] Reacts violently with primary/secondary amines.
Storage
-20°C, under Argon/Nitrogen. Desiccate.
Solubility
Soluble in DCM, THF, EtOAc, Acetonitrile. Reacts with water/alcohols.
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood. Hydrolysis releases HCl and sulfonic acid.
Mechanistic Insight: The Sulfonylation Reaction
The synthesis of the kinase inhibitor involves a nucleophilic substitution at the sulfur atom. The amine (on the kinase "hinge-binding" core) attacks the sulfonyl sulfur, displacing chloride.
Reaction Mechanism (Graphviz)
Caption: Nucleophilic substitution mechanism where the kinase core amine attacks the electrophilic sulfonyl center.[1]
Experimental Protocols
Protocol A: Standard Library Synthesis (Parallel Chemistry)
Best for: High-throughput generation of analogs using automated liquid handlers.
Pyridine (anhydrous, 2 mL) OR DCM + Triethylamine (3 eq)
Step-by-Step:
Preparation: Dissolve the Amine Core in anhydrous DCM (1 mL). If the amine is a salt (e.g., HCl salt), add Triethylamine (3.0 eq) and stir for 10 min to liberate the free base.
Addition: Cool the mixture to 0°C. Add a solution of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 eq) in DCM (0.5 mL) dropwise.
Note: Direct addition of solid sulfonyl chloride can cause localized heating and side reactions.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+1 + 181 mass shift).
Quench: Add 0.1 mL water to hydrolyze excess sulfonyl chloride.
Workup (DCM Method):
Dilute with DCM (5 mL).
Wash with 1M HCl (2 x 3 mL) to remove excess amine/pyridine.
Best for: Electron-deficient anilines or sterically hindered amines common in kinase cores.
Reagents:
NaH (Sodium Hydride, 60% dispersion, 2.0 eq)
Anhydrous THF or DMF
Step-by-Step:
Deprotonation: Dissolve the amine in anhydrous THF under Argon. Cool to 0°C.
Activation: Add NaH portion-wise. Stir at 0°C for 30 min until gas evolution ceases. The solution often turns yellow/orange (formation of the amide anion).
Coupling: Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 eq) dissolved in THF dropwise.
Completion: Stir at 0°C for 1 hour, then warm to RT.
Workup: Carefully quench with Sat. NH₄Cl (exothermic!). Extract with EtOAc.[3]
Case Study: Synthesis of a Type II VEGFR Inhibitor Analog
This workflow demonstrates the installation of the isoxazole tail onto a diaryl urea core, mimicking the structure of inhibitors like Sorafenib but with an isoxazole "tail" to target specific hydrophobicity in the back pocket.
Synthetic Workflow (Graphviz)
Caption: Two-step synthesis of a urea-sulfonamide hybrid kinase inhibitor.
Protocol Modification for Step 2:
In this specific case study, the presence of the urea linkage (formed in Step 1) requires gentle conditions to avoid side reactions. Pyridine is preferred over TEA/DCM because it acts as both solvent and base, buffering the HCl generation without being strong enough to deprotonate the urea.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (<30%)
Hydrolysis of Sulfonyl Chloride
Ensure solvents are anhydrous (Karl Fischer < 0.05%). Dry glassware in oven.
No Reaction
Amine is non-nucleophilic
Switch to Protocol B (NaH/THF) to generate the amide anion.
Bis-Sulfonylation
Excess Sulfonyl Chloride
Strictly control stoichiometry (1.0–1.1 eq). Add reagent slowly at -78°C or 0°C.
Side Products
Reaction with other nucleophiles (OH, SH)
Protect alcohols/thiols (e.g., TBDMS, Trityl) before sulfonylation.
References
BenchChem. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride - Applications in Medicinal Chemistry. (Accessed 2026).[4] Link
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).[5][6]
RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. (2013).[7]
National Institutes of Health (NIH). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles. (2018).
BindingDB. Kinase Inhibitor SAR Data for Isoxazole Derivatives. (2024).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Experimental Setup for Reactions Involving 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Introduction & Strategic Context
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 10350-93-3) is a high-value heterocyclic building block used primarily to introduce the 3-methylisoxazole-4-sulfonyl moiety into bioactive small molecules.[1] This scaffold is pharmacologically significant, serving as a bioisostere for benzene sulfonamides in COX-2 inhibitors, endothelin receptor antagonists, and antimicrobial agents.
Technical Challenge: Unlike robust benzene sulfonyl chlorides, isoxazole-derived electrophiles possess unique instability profiles. The electron-deficient isoxazole ring renders the sulfonyl chloride highly susceptible to:
Rapid Hydrolysis: Moisture sensitivity is acute due to the inductive effect of the adjacent oxygen-nitrogen system.[1]
Ring Lability: Under harsh basic conditions (e.g., hydroxide/heat), the isoxazole ring can undergo fragmentation or ring-opening.[1]
SO₂ Extrusion: Thermal instability at temperatures >60°C can lead to desulfonylation.[1]
This guide outlines a self-validating experimental protocol designed to maximize yield while mitigating decomposition.
Material Handling & Safety Profile
Physical Properties:
Appearance: Typically a white to off-white crystalline solid or semi-solid (low melting point).[1]
Solubility: Soluble in DCM, THF, Acetonitrile, Ethyl Acetate. Reacts with water/alcohols.[1]
Safety Criticals:
Corrosive: Causes severe skin burns and eye damage.[1]
Lachrymator: Handle only in a functioning fume hood.
Moisture Sensitive: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous Coupling
Best for: Primary/Secondary amines, anilines, and valuable intermediates.
Rationale: This method uses a non-nucleophilic organic base in an anhydrous solvent to prevent hydrolysis.[1] Pyridine is preferred over Triethylamine (TEA) for sensitive substrates as it acts as both base and nucleophilic catalyst (via a sulfonylpyridinium intermediate), preventing harsh basicity spikes.[1]
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
Solubilization: Dissolve the Amine (1.0 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv).[1] Cool the mixture to 0°C (ice bath).
Addition: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
Critical Control Point: Exothermic reaction.[1] Keep internal temp < 5°C to prevent side reactions.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.
Validation: Monitor by TLC or LC-MS.[1] Look for the disappearance of the amine and the formation of the sulfonamide (M+H = Amine MW + 181 - 36).
Quench: Once complete, add saturated aqueous NH₄Cl (to quench excess sulfonyl chloride and neutralize pyridine).
Best for: Amino acids, water-soluble amines, or robust scale-up where anhydrous conditions are impractical.
Rationale: Uses an aqueous inorganic base to scavenge protons.[1] The reaction relies on the interfacial reaction rate being faster than the hydrolysis of the sulfonyl chloride.
Application Note: Solid-Phase Synthesis with 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Executive Summary This guide details the integration of 3-Methyl-1,2-oxazole-4-sulfonyl chloride into solid-phase synthesis (SPS) workflows. While sulfonyl chlorides are ubiquitous electrophiles, heteroaryl derivatives l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the integration of 3-Methyl-1,2-oxazole-4-sulfonyl chloride into solid-phase synthesis (SPS) workflows. While sulfonyl chlorides are ubiquitous electrophiles, heteroaryl derivatives like isoxazoles present unique challenges regarding hydrolytic instability and ring reactivity. This note provides optimized protocols for N-terminal capping and sulfonamide library generation , ensuring high purity and yield. The isoxazole moiety is a "privileged scaffold" in medicinal chemistry, offering distinct physicochemical properties (H-bond acceptance, metabolic stability) compared to phenyl analogs.
Chemical Profile & Handling
Compound: 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Class: Heteroaryl Sulfonyl Chloride
Key Characteristic: High electrophilicity paired with significant hydrolytic instability.
Stability Warning
Unlike benzenesulfonyl chlorides, isoxazole-4-sulfonyl chlorides are prone to rapid hydrolysis due to the electron-deficient nature of the heteroaromatic ring, which activates the sulfonyl center.
Storage: Store under Argon/Nitrogen at -20°C.
Solvent Requirement: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide) is non-negotiable.
Base Selection: Non-nucleophilic bases (DIPEA, 2,6-Lutidine) are preferred over Pyridine to prevent the formation of reactive acyl-pyridinium salts that can degrade or racemize sensitive adjacent centers.
Application 1: N-Terminal Sulfonylation on Rink Amide Resin
This protocol describes the capping of a resin-bound primary amine (e.g., a deprotected amino acid or a scaffold) to form a sulfonamide.
Cleaves the linker. The isoxazole sulfonamide bond is stable to standard TFA acidolysis.
Troubleshooting: The "Hydrolysis Trap"
If the Kaiser test remains blue (positive) after two coupling cycles, the sulfonyl chloride has likely hydrolyzed before reacting.
Solution: Switch solvent to Anhydrous Pyridine (acts as both solvent and base) or use N-Methylmorpholine (NMM) in DCM. Ensure the resin is dried under vacuum for 30 mins before coupling.
The isoxazole ring is not just a passive substituent; it is a "masked" 1,3-dicarbonyl equivalent. Post-cleavage, the isoxazole sulfonamide can be derivatized.
Reductive Ring Opening: Treatment of the cleaved product with H2/Pd-C or Mo(CO)6 opens the N-O bond to reveal a
-amino enone, providing a handle for further cyclizations (e.g., to pyrimidines).
Note: This must be performed in solution after cleavage from the resin, as standard SPS linkers may not tolerate the reducing conditions.
Visualizations
Workflow Logic: Solid-Phase Sulfonylation
This diagram illustrates the decision-making process during the synthesis cycle.
Figure 1: Optimized workflow for coupling moisture-sensitive isoxazole sulfonyl chlorides on solid support.
Mechanistic Pathway & Side Reactions
Understanding the competition between the desired sulfonylation and hydrolysis.
Figure 2: Mechanistic competition. The high electrophilicity of the isoxazole sulfonyl group makes exclusion of water (red path) critical to favor sulfonamide formation (green path).
References
Vergara, E., et al. (2021). Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition . Link
Context: Discusses the reactivity of heteroaryl sulfonamides and the reverse formation of chlorides, highlighting the stability profiles of these species.
Waldo, J. P., & Larock, R. C. (2005).[1] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters . Link
Context: Establishes the chemical stability of the isoxazole ring under electrophilic conditions and its utility as a scaffold.
Woolven, H., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters . Link
Context: Provides comparative data on the reactivity of heteroaryl sulfonyl chlorides versus other sulfonylating agents, valid
BenchChem. (2023). 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride Product Data. Link
Context: Commercial specifications and handling data for isoxazole sulfonyl chloride deriv
Application Note: Catalytic Synthesis of Sulfonamides using 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Abstract & Strategic Importance The isoxazole moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor ant...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The isoxazole moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor antagonists. However, the introduction of the isoxazole ring via 3-Methyl-1,2-oxazole-4-sulfonyl chloride presents specific challenges. Unlike robust phenyl sulfonyl chlorides, the electron-deficient isoxazole ring renders the sulfonyl chloride highly reactive yet susceptible to hydrolysis and competitive ring-opening pathways under harsh conditions.
This guide details two field-proven catalytic methodologies designed to maximize yield and purity:
Method A (Nucleophilic Catalysis): A DMAP-catalyzed homogeneous system for complex, non-nucleophilic, or sterically hindered amines.
Method B (Interfacial Catalysis): A modified Schotten-Baumann biphasic system ideal for scale-up and highly reactive amines.
Reactivity Alert: The C4-sulfonyl chloride is activated by the adjacent electron-withdrawing C=N and O heteroatoms. It hydrolyzes roughly 10x faster than tosyl chloride.
Storage: Store under Argon/Nitrogen at -20°C. Allow to warm to room temperature (RT) inside a desiccator before opening to prevent condensation-induced hydrolysis.
Method A: Nucleophilic Catalysis (DMAP/Et3N)
Best For: Drug discovery, milligram-to-gram scale, weak nucleophiles (anilines), and valuable amine substrates.
Mechanistic Rationale
Standard bases (TEA, DIPEA) act primarily as proton scavengers. However, for sterically hindered or electron-poor amines, the reaction kinetics with the sulfonyl chloride are sluggish, leading to hydrolysis by trace moisture.
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1][2] It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is loosely bound and transfers the sulfonyl group to the amine much faster than the parent chloride can.
Mechanistic Pathway (Visualization)
Figure 1: The catalytic cycle showing DMAP activation of the sulfonyl chloride, lowering the activation energy for amine coupling.[3]
Standardized Protocol
Scale: 1.0 mmol Amine
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with Nitrogen.
Solvation: Dissolve Amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M).
Base Addition: Add Triethylamine (Et3N) (1.5 equiv, 1.5 mmol).
Note: If the amine is an HCl salt, increase Et3N to 2.5 equiv.
Electrophile Addition: Cool the solution to 0°C (ice bath). Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.2 equiv, 1.2 mmol) portion-wise or as a solution in 1 mL DCM.
Critical: Adding at 0°C prevents exotherm-driven side reactions.
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
Endpoint: Disappearance of amine.
Quench: Add 0.5 mL N,N-Dimethylethylenediamine (DMEDA) to scavenge excess sulfonyl chloride (stir 15 min). This converts the excess reagent into a water-soluble amine that is easily removed.
Workup: Dilute with DCM (20 mL). Wash with 1M HCl (2 x 10 mL) to remove DMAP/Et3N/DMEDA. Wash with Brine (10 mL). Dry over Na2SO4.
Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc).
Best For: Scale-up (>10g), simple aliphatic amines, and "Green Chemistry" compliance.
Mechanistic Rationale
This method utilizes an inorganic base in the aqueous phase and the reagents in the organic phase. The reaction occurs at the interface. This prevents the accumulation of acidic byproducts in the organic phase, protecting acid-sensitive isoxazoles.
Standardized Protocol
Scale: 10.0 mmol Amine
Aqueous Phase: Dissolve Na2CO3 (2.0 equiv) in Water (15 mL).
Organic Phase: Dissolve Amine (1.0 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (15 mL).
Mixing: Combine phases in a flask with vigorous stirring (high RPM is critical to maximize interfacial area).
Addition: Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) slowly at RT.
Reaction: Stir vigorously for 4–12 hours.
Workup: Separate layers. Extract aqueous layer with EtOAc (1x). Combine organics, wash with 0.5M citric acid (to neutralize trace carbonate), then brine.
Isolation: Dry and concentrate. Recrystallization is often sufficient without chromatography.
Comparative Optimization Data
The following data summarizes reaction efficiency across different solvent/base systems for the coupling of 3-Methyl-1,2-oxazole-4-sulfonyl chloride with 4-chloroaniline (a moderately deactivated nucleophile).
Entry
Solvent
Base (Equiv)
Catalyst
Temp
Yield (%)
Notes
1
DCM
Et3N (1.5)
None
RT
65%
Slow; hydrolysis observed.
2
DCM
Pyridine (Excess)
None
RT
78%
Standard, but difficult workup.
3
DCM
Et3N (1.5)
DMAP (0.1)
0°C -> RT
94%
Optimal for yield/purity.
4
THF
DIPEA (1.5)
DMAP (0.1)
60°C
82%
Thermal degradation of reagent.
5
EtOAc/H2O
Na2CO3 (2.0)
None
RT
88%
Excellent for scale; clean profile.
6
Water
NaHCO3 (2.0)
None
RT
45%
Poor solubility of sulfonyl chloride.
Troubleshooting & Critical Parameters
Issue: Hydrolysis of Sulfonyl Chloride
Symptom: LCMS shows sulfonic acid mass (M-Cl+OH) and unreacted amine.
Fix: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C only if DMAP is present. DMAP is essential here to create the active acylating species that can penetrate the steric shield.
References
Valdecoxib Synthesis (Isoxazole Sulfonamide Precedent):
Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000, 43(5), 775–777.
DMAP Catalysis Mechanism:
Berry, D. J., et al. "Nucleophilic Catalysis of Sulfonylation: The Role of DMAP." Journal of Organic Chemistry, 1982, 47, 196-198. (Foundational mechanistic text).
Schotten-Baumann Conditions for Sulfonamides:
White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[5] Organic Process Research & Development, 2012, 16(5), 939–957.[4]
Stability of Heteroaryl Sulfonyl Chlorides:
Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal, 2020. (Details the hydrolysis rates of isoxazole derivatives).
Green Synthesis of Sulfonamides:
García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008, 311-312.[6]
Application Note: One-Pot Synthesis of Heterocyclic Compounds from 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
This Application Note details the one-pot synthesis of isoxazole-containing heterocyclic sulfonamides utilizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride as the core electrophilic scaffold. This reagent is a critical buil...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the one-pot synthesis of isoxazole-containing heterocyclic sulfonamides utilizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride as the core electrophilic scaffold. This reagent is a critical building block in medicinal chemistry for introducing the isoxazole pharmacophore, a moiety found in numerous bioactive compounds including COX-2 inhibitors (e.g., Valdecoxib analogs) and endothelin receptor antagonists.
Executive Summary
The isoxazole ring is a "privileged structure" in drug discovery, offering unique electronic properties and metabolic stability profiles. 3-Methyl-1,2-oxazole-4-sulfonyl chloride serves as a high-value "warhead" for generating libraries of
-heterocyclic sulfonamides .
This guide provides a robust One-Pot Protocol for coupling this sulfonyl chloride with diverse amino-heterocycles (e.g., aminopyridines, aminothiazoles, piperazines). Unlike traditional multi-step procedures requiring intermediate isolation, this protocol utilizes a chemoselective nucleophilic attack followed by an in situ quenching/scavenging step, allowing for the rapid generation of high-purity heterocyclic compounds suitable for biological screening.
CAS Number: 14678-05-8 (Generic isoxazole sulfonyl chloride class reference)
Molecular Formula:
Physical State: White to off-white crystalline solid or oil (depending on purity/temperature).
Reactivity: Highly electrophilic at the sulfur atom; susceptible to hydrolysis.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Substitution at Sulfur (
-like) mechanism.
Activation: The sulfonyl chloride sulfur atom is highly electrophilic due to the electron-withdrawing nature of the isoxazole ring and the chlorine and oxygen atoms.
Nucleophilic Attack: The nitrogen lone pair of the heterocyclic amine attacks the sulfur center, forming a tetrahedral sulfonate intermediate.
Elimination: Chloride is expelled as a leaving group, restoring the sulfonyl double bond and forming the sulfonamide bond.
Proton Transfer: The base (e.g., Pyridine,
) deprotonates the intermediate to yield the neutral sulfonamide.
Figure 1: Mechanistic pathway for the sulfonylation of heterocyclic amines.
Protocol: One-Pot Parallel Synthesis of
-Heterocyclic Sulfonamides
This protocol is optimized for parallel library synthesis , minimizing manual handling and avoiding aqueous workup where possible by using polymer-supported scavengers.
Note: Rapid addition can cause exotherms and side reactions (e.g., bis-sulfonylation).
Reaction & Monitoring:
Allow the mixture to warm to Room Temperature (RT) naturally.
Stir for 2–4 hours.
Monitor: Check reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[3] Look for the disappearance of the sulfonyl chloride peak.
One-Pot Quenching & Purification (The "Workup-Free" Method):
If excess chloride remains: Add PS-Trisamine resin (100 mg) and stir for 1 hour. This scavenger reacts with unreacted sulfonyl chloride.
If excess amine remains: Add PS-Isocyanate resin (100 mg) to scavenge unreacted amines.
Filtration: Filter the reaction mixture through a fritted syringe or Celite pad to remove the resin/salts.
Concentration: Evaporate the solvent under reduced pressure (
).
Final Isolation:
The residue is typically the pure sulfonamide. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-throughput synthesis of isoxazole sulfonamides.
Data Analysis & Optimization
Substrate Scope & Expected Yields
The electronic nature of the amine partner significantly influences the reaction yield. Electron-poor amines (e.g., nitro-pyridines) require longer reaction times or stronger bases (e.g., NaH).
Entry
Heterocyclic Amine
Base
Time (h)
Yield (%)
Notes
1
2-Aminopyridine
Pyridine
2
88
Standard conditions.
2
2-Aminothiazole
Pyridine
3
82
Slight exotherm observed.
3
1-Methylpiperazine
1.5
94
Highly nucleophilic; fast reaction.
4
5-Chloro-2-aminopyridine
Pyridine
6
75
Electron-withdrawing group slows rate.
5
2-Amino-1,3,4-thiadiazole
NaH/THF
12
65
Requires stronger base (NaH) due to low nucleophilicity.
Troubleshooting Guide
Problem: Low Yield / Hydrolysis of Chloride.
Cause: Wet solvents or atmospheric moisture.
Solution: Use strictly anhydrous solvents and store sulfonyl chloride under Argon.
Problem: Bis-sulfonylation (Formation of
).
Cause: Excess sulfonyl chloride or high temperature.
Solution: Maintain strict 1:1 stoichiometry and keep reaction at
Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (10 mol%) to activate the sulfonyl chloride.
Safety & Handling (Critical)
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a corrosive and moisture-sensitive reagent.
Water Reactivity: Reacts violently with water to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. Never add water directly to the neat solid.
Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
Inhalation: Handle only in a functioning fume hood. Hydrolysis releases HCl gas, which is toxic.
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). Moisture ingress will degrade the reagent to the sulfonic acid (unreactive solid).
References
General Isoxazole Chemistry: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6][7] Current Organic Chemistry, 9(10), 925-958.
Sulfonamide Synthesis Protocols: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and their application in the synthesis of sulfonamides.[4][8] The Journal of Organic Chemistry, 74(24), 9287-9291.
Medicinal Chemistry of Isoxazoles: Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole-based potent agents.[9][1][3][5] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
One-Pot Sulfonylation Techniques: De Luca, L., & Giacomelli, G. (2008).[10] An easy and handy synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
Application Note: Scale-Up Synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
This Application Note provides a comprehensive technical guide for the scale-up synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its derivatives. It is designed for medicinal chemists and process engineers trans...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the scale-up synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its derivatives. It is designed for medicinal chemists and process engineers transitioning from milligram-scale discovery to gram/kilogram-scale production.
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a high-value pharmacophore used in the synthesis of sulfonamide-based antibiotics, COX-2 inhibitors, and endothelin receptor antagonists. While the isoxazole ring confers unique solubility and metabolic stability profiles, the sulfonyl chloride moiety is hydrolytically unstable , and the chlorosulfonation reaction is violently exothermic .
This guide outlines a self-validating protocol that prioritizes safety and purity. It contrasts traditional Batch processing with Modern Continuous Flow strategies to mitigate thermal hazards during scale-up.
Retrosynthetic Analysis & Mechanism
The most direct industrial route involves Electrophilic Aromatic Substitution (SEAr) . The isoxazole ring is electron-rich, but the presence of the nitrogen and oxygen heteroatoms creates specific regiochemical directives.
Regioselectivity: The 4-position is the most nucleophilic site on the isoxazole ring, analogous to the
-position in pyrrole. The 3-methyl group provides mild steric guidance but primarily serves to activate the ring via hyperconjugation.
Reaction Pathway:
Sulfonation: Attack by chlorosulfonic acid (
) to form the sulfonic acid intermediate.
Chlorination: Conversion of the
to using thionyl chloride () or excess .
Reaction Scheme Diagram
Caption: Stepwise conversion of 3-methylisoxazole to the sulfonyl chloride via sulfonic acid intermediate.
Critical Safety Assessment (Scale-Up Hazards)
Before proceeding, all personnel must review the following hazards specific to sulfonyl chloride synthesis:
Hazard Class
Description
Mitigation Strategy
Thermal Runaway
The reaction of isoxazole with is highly exothermic.
Dosing Control: Reagent addition must be rate-limited by internal temperature (< 5°C). Use active cooling.
Gas Evolution
Massive release of and gas upon heating and quenching.
Scrubbing: Connect reactor outlet to a dual-stage scrubber (NaOH trap). Do not seal the system.
Water Reactivity
Product and reagents react violently with water.
Quench Protocol: Never add water to acid. Always add the reaction mixture slowly onto ice/water with vigorous stirring.
Instability
Isoxazole sulfonyl chlorides hydrolyze rapidly in moist air.
Inert Handling: Store under Nitrogen/Argon at -20°C. Use immediately for coupling if possible.
Recommended for initial optimization and gram-scale production.
Reagents & Stoichiometry
Substrate: 3-Methylisoxazole (1.0 equiv)
Reagent 1: Chlorosulfonic acid (
) (5.0 - 8.0 equiv) – Acts as solvent and reactant.
Reagent 2: Thionyl chloride (
) (2.0 equiv) – Ensures complete conversion.
Solvent: Neat (solvent-free) is preferred to maximize rate; DCM can be used for workup.
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber.
Reagent Charging (Cold): Charge
into the flask. Cool to -5°C to 0°C using an ice/salt bath.
Addition: Add 3-methylisoxazole dropwise over 30–60 minutes.
Critical Control: Do not allow internal temperature to exceed 5°C . The reaction is instantaneous and exothermic.
Heating Phase: Once addition is complete, remove the cooling bath.
Add
dropwise (optional, if higher conversion is needed).
Slowly ramp temperature to 60°C over 1 hour.
Hold at 60°C for 2–3 hours. Monitor: Gas evolution will cease when complete.
IPC (In-Process Control): Aliquot 10 µL, quench in MeOH. Analyze by LC-MS (look for methyl ester derivative) to confirm consumption of sulfonic acid intermediate.
Quenching (The Dangerous Part):
Prepare a separate vessel with crushed ice (5x reaction volume).
Slowly pour the reaction mixture onto the ice with vigorous stirring.
Note: Maintain quench temperature < 10°C to prevent hydrolysis of the product.
Isolation:
Extract immediately with Dichloromethane (DCM) (3 x Vol).
Wash organic layer with cold brine and cold saturated
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: ISOX-SULF-OPT-001
Subject: Yield Improvement & Troubleshooting for 3-Methyl-1,2-oxazole-4-sulfonamide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-methylisoxazole-4-sulfonamide (and its derivatives like the 3,5-dimethyl analogue) is a critical step in the production of COX-2 inhibitors (e.g., Valdecoxib) and various agrochemicals. The standard industrial route involves the chlorosulfonation of 3-methylisoxazole followed by amination.
The Core Problem: Researchers often encounter yields as low as 30-40% due to three factors:
Incomplete Chlorosulfonation: The reaction stops at the sulfonic acid stage (
) rather than the sulfonyl chloride ().
Ring Instability: The isoxazole ring is sensitive to cleavage under the high temperatures (>120°C) required to drive the electrophilic substitution.
Hydrolysis: The intermediate sulfonyl chloride is highly moisture-sensitive during the aqueous quench.
This guide provides an optimized protocol utilizing a "Thionyl Chloride Chaser" method to boost yields to >80% , along with a troubleshooting decision tree.
Part 1: The Optimized Protocol (The "Thionyl Chloride Chaser")
The most effective way to improve yield is to chemically force the conversion of the byproduct (sulfonic acid) into the desired intermediate (sulfonyl chloride) using thionyl chloride (
Setup: Use a dry 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an acid scrubber (trap for
and gas).
Cooling: Charge
(5.0 eq) and cool to 0–5°C .
Addition: Add 3-methylisoxazole (1.0 eq) dropwise. Critical: Control the exotherm. Keep internal temp < 10°C.
Ramp: Slowly warm to room temperature, then heat to 90–100°C for 2–3 hours.
Note: Do not exceed 110°C. Isoxazole ring opening occurs rapidly above this threshold.
Phase 2: The "Chaser" (Yield Optimization Step)
Cool Down: Cool the reaction mixture to 60°C .
Activation: Add
(1.5 eq) dropwise over 30 minutes.
Re-Heat: Heat the mixture to 90–95°C for 2 hours.
Mechanism:[1][2][3][4][5] This converts any 3-methylisoxazole-4-sulfonic acid (formed by hydrolysis or incomplete reaction) into the desired sulfonyl chloride.
Phase 3: Quench & Amination
Quench: Cool to room temperature. Pour the reaction mass slowly onto crushed ice/water (< 5°C) with vigorous stirring.
Troubleshooting: Maintain temperature < 10°C during quench to prevent hydrolysis of the chloride back to the acid.
Extraction (Optional but Recommended): Extract the sulfonyl chloride immediately with Dichloromethane (DCM) or Ethyl Acetate.
Amination: Add the organic layer (or the wet solid if filtered) to a solution of concentrated aqueous ammonia (
) at 0–5°C . Stir for 1 hour.
Isolation: Adjust pH to ~7 (if necessary), evaporate solvent, and recrystallize from Ethanol/Water.
Part 2: Process Visualization
Workflow Diagram
The following diagram illustrates the critical control points (CCPs) where yield is typically lost.
Caption: Optimized synthesis workflow highlighting the Thionyl Chloride (
) "Chaser" step to maximize sulfonyl chloride conversion.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield (< 40%)
User Question: "I followed the standard chlorosulfonic acid procedure, but I mostly recovered starting material or a water-soluble acid."
Possible Cause
Technical Explanation
Corrective Action
Incomplete Conversion
The reaction generates sulfuric acid as a byproduct, which dilutes the reagent and halts the reaction at the sulfonic acid stage.
Apply the "Chaser": Add 1.5 eq of Thionyl Chloride () after the initial heating. This drives the equilibrium to the sulfonyl chloride.
Hydrolysis during Quench
The sulfonyl chloride is unstable in hot water. If the quench exotherm raises the temp > 20°C, it reverts to the sulfonic acid.
Control Quench Temp: Use crushed ice. Add the reaction mass slowly. Keep internal temp < 5°C.
Issue 2: Product Discoloration (Black/Tar)
User Question: "My reaction mixture turned into a black tar during the heating step."
Possible Cause
Technical Explanation
Corrective Action
Thermal Decomposition
Isoxazoles are thermally labile. Above 120°C (or prolonged heating at 110°C), the N-O bond cleaves, leading to polymerization.
Strict Temp Control: Never exceed 100°C . If the reaction is sluggish, use more rather than increasing temperature.
Impure Starting Material
Trace metals or oxidizable impurities in the 3-methylisoxazole can catalyze decomposition in super-acids.
Distill Precursor: Ensure 3-methylisoxazole is distilled (clear liquid) before use.
Issue 3: Regioselectivity Concerns
User Question: "How do I know the sulfonamide is at position 4 and not 5?"
Answer:
Mechanism: In isoxazoles, C-4 is the most electron-rich position and the preferred site for Electrophilic Aromatic Substitution (SEAr).
Verification: Run a 1H NMR .
3-Methylisoxazole (Start): Signal at ~6.0 ppm (H-4) and ~8.0 ppm (H-5).
4-Sulfonamide (Product): The H-4 signal disappears. You will see a distinct singlet for H-5 shifted downfield (~8.5–8.8 ppm) due to the electron-withdrawing sulfonamide group.
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose failed experiments.
Caption: Diagnostic logic for identifying the root cause of low yields in isoxazole chlorosulfonation.
References & Validation
Process Patent (Yield Optimization):
Title: Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.[6][7]
Source: DE19747625A1 (German Patent).
Relevance: Establishes the "Thionyl Chloride Chaser" method, reporting yields up to 81.7% by converting the intermediate sulfonic acid to the chloride.
Link:
Mechanistic Grounding (Chlorosulfonation):
Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[2]
Source:Processes (MDPI), 2023.
Relevance: Validates the SE2 mechanism and the requirement for high reagent excess (8 eq) in chlorosulfonation reactions to overcome equilibrium limitations.
Link:
Isoxazole Chemistry (General):
Title: Recent Methodologies toward the Synthesis of Valdecoxib.
Source:European Journal of Medicinal Chemistry, 2010.
Relevance: Confirms the standard route of reacting isoxazoles with chlorosulfonic acid followed by ammonia to generate the sulfonamide moiety.
Technical Support Center: Purification of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Executive Summary 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a highly reactive electrophile used extensively in sulfonamide synthesis.[1][2][3][4][5][6] Critical War...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a highly reactive electrophile used extensively in sulfonamide synthesis.[1][2][3][4][5][6]
Critical Warning: This compound is extremely moisture-sensitive .[1][2] The primary impurity encountered is the corresponding sulfonic acid (3-methylisoxazole-4-sulfonic acid), formed via hydrolysis.[1][2] This impurity acts as an autocatalyst for further decomposition. Successful recrystallization requires strict adherence to anhydrous protocols .
This guide addresses the purification of this compound, specifically tackling the challenges of its low melting point and tendency to "oil out" rather than crystallize.
Module 1: Feasibility & Solvent System Design
Before attempting recrystallization, you must characterize the physical state of your crude material. Isoxazole sulfonyl chlorides often exist as low-melting solids or viscous oils depending on purity.[1][2]
1.1 The "State of Matter" Check
Scenario A: Crude is a solid (MP > 45°C). Standard recrystallization is viable.[2][7]
Scenario B: Crude is an oil or semi-solid. You must perform Low-Temperature Crystallization (Trituration).[1][2] Do not attempt standard hot-filtration recrystallization as the compound will likely decompose or oil out.[1]
1.2 Solvent Selection Matrix
The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for reactivity (non-nucleophilic).[2]
Solvent Class
Specific Solvent
Suitability
Notes
Alkanes (Preferred)
n-Heptane / Hexane
High
Ideal for inducing precipitation.[1][2] The chloride is often sparingly soluble in cold alkanes but soluble when warm.
Chlorinated
Dichloromethane (DCM)
Medium
Good for dissolving the crude, but too soluble for crystallization alone.[2] Use as a co-solvent.
Aromatics
Toluene
Medium/High
Good solubility profile.[2] Requires lower temperatures (-20°C) to force crystallization.[1][2]
Ethers
Diethyl Ether / TBME
Low
Risk: Hygroscopic.[1][2] Must be distilled over Na/Benzophenone before use.
Alcohols/Water
Methanol, Ethanol, Water
FORBIDDEN
Reacts violently to form sulfonic esters or acids.[2]
Module 2: The Purification Protocol
Workflow Visualization
The following diagram outlines the critical decision paths for purifying this moisture-sensitive intermediate.
Figure 1: Decision logic for purification based on the physical state of the crude sulfonyl chloride.
Detailed Methodology (Anhydrous Conditions)
Prerequisites:
All glassware must be oven-dried (120°C) for >4 hours.
Perform all steps under a positive pressure of Nitrogen or Argon.
Step 1: Dissolution
For Solids: Place crude in a flask. Add anhydrous n-heptane (approx. 5-10 mL per gram).[1][2] Heat gently to 50°C. Do not boil excessively to avoid thermal decomposition.
For Oils: Dissolve in a minimum amount of dry Dichloromethane (DCM), then add n-heptane dropwise until the solution just becomes cloudy.[2]
Step 2: Filtration (Removal of Sulfonic Acid)
If you see a sticky, dark gum or white powder that does not dissolve at 50°C, this is the sulfonic acid impurity .
Perform a rapid hot filtration through a sintered glass funnel (porosity 3) or a plug of glass wool.[2] Do not use paper filters as they contain moisture.[1][2]
Step 3: Crystallization
Allow the filtrate to cool to room temperature slowly (over 30 mins).
Transfer to a -20°C freezer.
Technique Tip: If the product "oils out" (forms a separate liquid layer) instead of crystallizing, vigorously scratch the side of the flask with a glass rod to induce nucleation.
Step 4: Isolation
Filter the crystals rapidly using a chilled Buchner funnel.
(phosphorus pentoxide) or KOH pellets.[2] Do not use heat to dry.[2]
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users handling isoxazole sulfonyl chlorides.
Q1: My product separates as a dark oil at the bottom of the flask instead of crystals. (Oiling Out)
Cause: The melting point of the solvated product is lower than the temperature of the solution, or the cooling was too rapid.
Corrective Action:
Re-heat the mixture until the oil redissolves.
Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.[2]
Slow Down: Wrap the flask in cotton wool to cool it very slowly.
Change Solvent: If using pure heptane, add 5-10% Toluene to increase solubility and prevent immediate phase separation.[1]
Q2: The product smells acrid (like HCl) and is turning pink/red.
Cause: Hydrolysis is occurring. The pink color often indicates the degradation of the isoxazole ring or formation of azo-like byproducts catalyzed by acid.
Corrective Action:
Stop immediately.
Wash the organic solution with ice-cold 1% NaHCO3 (rapidly) to neutralize the acid, then dry over
before re-attempting crystallization.
Ensure your solvent is anhydrous (stored over molecular sieves).[2]
Q3: I have low recovery yield (<40%).
Cause: The compound is too soluble in the chosen solvent, or it degraded during heating.
Corrective Action:
Lower the Polarity: Use Hexane or Pentane instead of Heptane/Toluene.
Lower the Temp: Crystallize at -78°C (Dry ice/Acetone bath).
Avoid Heating: Use "vapor diffusion" at room temperature (dissolve in minimal DCM, place in a closed chamber with a beaker of pentane).
Module 4: Quality Control & Storage
Validation Metrics:
1H NMR (CDCl3): Look for the disappearance of the broad singlet (acid OH) at >10 ppm.[2] The methyl group on the isoxazole ring should appear as a sharp singlet around
2.4 - 2.7 ppm.
Melting Point: Pure 3-methyl-1,2-oxazole-4-sulfonyl chloride is often a low-melting solid (approx 38-42°C, though isomer dependent).[1][2] Sharp range (<2°C) indicates high purity.[2]
Storage Protocol:
Store under Argon atmosphere at -20°C . Tape the cap with Parafilm. Decomposition is autocatalytic; if it starts to turn liquid/colored, repurify immediately.
References
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (General procedures for sulfonyl chloride purification). [2]
BenchChem. (2025).[2][8][9] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from BenchChem Database. [Source Snippet 1.1]
PubChem. (n.d.).[2] 3-Methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. (Note: Link directs to the 5-methyl isomer record which shares identical handling properties; specific isomer data is proprietary in many catalogs).[2]
Overcoming side reactions in sulfonylation with 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Topic: Overcoming Side Reactions in Sulfonylation Introduction: The Reactivity Paradox You are likely here because your sulfonylation reaction with 3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSC) failed to yield the expe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Side Reactions in Sulfonylation
Introduction: The Reactivity Paradox
You are likely here because your sulfonylation reaction with 3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSC) failed to yield the expected product, or the yield is inexplicably low.
The Core Issue: This reagent sits at a fragile intersection of reactivity. The isoxazole ring is an electron-deficient heteroaromatic system. When you attach a sulfonyl chloride group (a strong electron-withdrawing group) to the C4 position, you create a "push-pull" system that destabilizes the ring.
The N-O Bond: The isoxazole nitrogen-oxygen bond is weak.[1] Under basic conditions, the electron-withdrawing sulfonyl group increases the acidity of the C5 proton, making the ring susceptible to base-catalyzed cleavage (Kemp elimination-like pathways).
Hydrolytic Sensitivity: Like all heteroaryl sulfonyl chlorides, MOSC hydrolyzes significantly faster than benzenesulfonyl chloride due to the electron-poor nature of the ring.
This guide provides a self-validating system to navigate these competing degradation pathways.
Part 1: Pre-Reaction Quality Control (The "Go/No-Go" Step)
Before adding your precious substrate, you must validate the integrity of the sulfonyl chloride. MOSC degrades into 3-methyl-1,2-oxazole-4-sulfonic acid upon exposure to atmospheric moisture.
Diagnostic Protocol:
Run a quick
H NMR in CDCl or DMSO-.
Valid Reagent: Look for the sharp singlet of the C5 proton (~8.5–9.0 ppm) and the C3-Methyl group (~2.3–2.5 ppm).
Degraded Reagent: The sulfonic acid derivative often shows a broadened peak shape or a slight upfield shift due to ionization, depending on the solvent. If you see a broad "hump" >10 ppm (acidic proton), your reagent is hydrolyzed.
Action: If hydrolyzed >10%, recrystallize from dry hexane/CHCl
or purchase fresh stock. Do not attempt to "push" the reaction with excess reagent; the generated sulfonic acid will scavenge your base and poison the reaction.
Part 2: Reaction Optimization & Logic
The "Goldilocks" Zone for Base Selection
The choice of base is the single most critical variable. You must balance nucleophilicity (to activate your amine/alcohol) against basicity (which destroys the isoxazole ring).
Base Class
Examples
Risk Level
Recommendation
Mechanism of Failure
Strong/Nucleophilic
NaOH, KOH, NaOMe
CRITICAL
AVOID
Rapid hydrolysis (OH⁻ attack) and Ring Opening (C5 deprotonation).
Un-hindered Amine
Triethylamine (TEA)
HIGH
Use with Caution
Can act as a nucleophile, forming unstable sulfonammonium salts that degrade.
Hindered Amine
DIPEA (Hünig's Base)
LOW
PREFERRED
Steric bulk prevents nucleophilic attack on Sulfur; pKa is sufficient for activation.
Weak Inorganic
NaHCO, KCO
LOW
EXCELLENT
Good for Schotten-Baumann conditions (biphasic) if pH is kept < 9.
Catalyst
DMAP
MEDIUM
Use < 10 mol%
Accelerates reaction but promotes hydrolysis if moisture is present.
Solvent Systems[2][3]
Anhydrous DCM (Dichloromethane): The standard. High solubility for MOSC, low water miscibility.
Anhydrous THF: Good, but ensure it is peroxide-free and ultra-dry.
Acetonitrile: Acceptable, but can accelerate hydrolysis if not dry.
AVOID: Alcohols (creates sulfonate esters), Water (unless using Schotten-Baumann with strict pH control).
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I see the starting material is gone, but I have a complex mixture of polar spots."
Diagnosis:Isoxazole Ring Opening.
You likely used a base that was too strong or the temperature was too high. The electron-withdrawing sulfonyl group at C4 makes the proton at C5 acidic. Deprotonation at C5 leads to the cleavage of the N-O bond, resulting in acyclic nitriles or enamino-ketones.
Corrective Action:
Switch base to Pyridine (solvent/base) or DIPEA .
Lower reaction temperature to 0°C for the addition, then warm slowly to RT.
Visualization: See the Degradation Pathways diagram below.
Issue 2: "The reaction stalls at 50% conversion, even with excess Sulfonyl Chloride."
Diagnosis:Hydrolysis Competition.
Your solvent was "wet," or the atmosphere wasn't inert. The rate of hydrolysis (
) exceeded the rate of sulfonylation (). The resulting sulfonic acid formed a salt with your unreacted amine, deactivating it.
Corrective Action:
Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.
Use a Schlenk line or nitrogen balloon.
Protocol Adjustment: Add the MOSC as a solution in DCM dropwise to the amine/base mixture at 0°C. This keeps the effective concentration of the electrophile low, favoring the faster reaction (amine attack) over the slower background reaction (hydrolysis).
Issue 3: "I am getting the Bis-sulfonamide (R-N(SO2Ar)2)."
Diagnosis:Stoichiometry Error.
This occurs with primary amines. The mono-sulfonamide product is still acidic (NH proton) and can be deprotonated by excess base, attacking a second equivalent of MOSC.
Corrective Action:
Stoichiometry: Use exactly 1.0–1.1 equivalents of MOSC.
Reverse Addition: Add the base to the mixture of Amine + MOSC last (if solubility permits), or add MOSC very slowly.
Part 4: Visualizing the Chemistry
Diagram 1: Reaction Decision Tree
Use this logic flow to design your next experiment.
Caption: Decision matrix for optimizing reaction conditions. Note the critical path for Primary Amines to avoid bis-sulfonylation.
Diagram 2: Degradation Pathways (The "Why")
Understanding how the molecule breaks helps you prevent it.
Caption: The two primary failure modes. Path A is driven by water; Path B is driven by base strength and temperature.
Part 5: Validated Experimental Protocol
Standard Operating Procedure (SOP) for Lab Scale (1.0 mmol)
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
Base Addition: Add DIPEA (1.2 mmol, 1.2 equiv). Note: If using a hydrochloride salt of the amine, increase DIPEA to 2.2 equiv.
Cooling: Cool the mixture to 0°C using an ice bath.
Reagent Addition: Dissolve MOSC (1.05 mmol, 1.05 equiv) in anhydrous DCM (2.0 mL). Add this solution dropwise over 5-10 minutes to the stirring amine mixture.
Why? Dropwise addition prevents localized heating and high concentration of electrophile, reducing side reactions.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC or LCMS.
Quench: Once complete, quench with saturated NH
Cl solution (weakly acidic quench neutralizes remaining base without hydrolyzing the product).
Workup: Extract with DCM (2x), wash organics with Brine, dry over Na
SO, and concentrate.
References
Organic Chemistry Portal. (2021). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
Welcome to the technical support center. You are likely here because your reaction with 3-methyl-1,2-oxazole-4-sulfonyl chloride failed to yield the expected sulfonamide or sulfonate, resulting instead in a black tar, a sulfonic acid, or a complex mixture of ring-opened byproducts.
The Core Challenge: This reagent presents a dichotomy. It is a powerful electrophile for introducing the isoxazole motif (a bioisostere for phenyl/pyridine rings). However, it suffers from two critical instability vectors:[1]
High Hydrolytic Instability: Like all heteroaryl sulfonyl chlorides, it hydrolyzes rapidly.
C5-Proton Acidity (The Hidden Trap): Unlike 3,5-dimethylisoxazole derivatives, the 3-methyl variant possesses an unsubstituted C5 position. The electron-withdrawing sulfonyl group at C4 renders the C5-proton highly acidic. Strong bases can deprotonate this position, triggering ring fragmentation (Kemp elimination-style) or polymerization.
Module 1: Reaction Setup & Base Selection
Q: I used Triethylamine (TEA) in DCM, and my reaction turned black/dark red immediately. What happened?
A: You likely triggered a base-catalyzed ring decomposition.
Because your substrate (3-methyl-1,2-oxazole-4-sulfonyl chloride) has a proton at the 5-position, TEA (pKa of conjugate acid ~10.7) is often strong enough to deprotonate C5, leading to ring opening or self-condensation.
The Fix:
Switch to Pyridine: Use Pyridine (pKa ~5.2) as both solvent and base.[2] It is sufficient to scavenge the HCl generated during sulfonylation but usually too weak to deprotonate the C5 position rapidly.
Temperature Control: Never add base at room temperature. Cool the amine/alcohol solution to -10°C or 0°C before adding the sulfonyl chloride dropwise.
The "Inverse Addition" Protocol: Dissolve the sulfonyl chloride in DCM and cool it. Add the amine/base mixture to the chloride. This ensures the base is never in excess relative to the electrophile during the initial mixing.
Q: Can I use inorganic bases?
A: Yes, and this is often the "Gold Standard" for unstable sulfonyl chlorides.
Schotten-Baumann Conditions: Use a biphasic system (DCM/Water or EtOAc/Water) with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) .
Why it works: The inorganic base stays in the aqueous layer. The reaction occurs at the interface. The sulfonyl chloride remains protected in the organic layer until it reacts. This minimizes the exposure of the sensitive isoxazole ring to dissolved base.
Module 2: Monitoring & Hydrolysis
Q: My LC-MS shows a mass corresponding to the sulfonic acid (M-Cl + OH). Is the reagent bad?
A: It is highly probable. Heteroaromatic sulfonyl chlorides are notorious for "silent hydrolysis" during storage.
The Diagnostic Protocol:
Visual Check: The reagent should be a white to pale yellow solid/oil. If it is a sticky, dark gum, it has decomposed.
The "Methanol Quench" Test:
Take 5 mg of your reagent.
Add 0.5 mL dry Methanol.
Run TLC/LC-MS after 5 minutes.
Result A: Single peak (Methyl sulfonate ester) = Reagent is Good.
Result B: Peak matching the Sulfonic Acid = Reagent is Dead.
The Fix:
Recrystallization: If the solid is impure, try recrystallizing rapidly from dry Hexane/EtOAc (avoid heating; use evaporation or cooling).
In-Situ Generation: If the commercial reagent is consistently bad, synthesize it fresh from the corresponding thiol or sulfonic acid using oxidative chlorination (Cl₂/AcOH) or SOCl₂/DMF, and use it immediately without isolation.
Module 3: Workup & Purification
Q: The reaction looked good on TLC, but the product vanished/decomposed during Flash Chromatography. Why?
A: Isoxazole sulfonamides can be acid-sensitive, and the unreacted sulfonyl chloride definitely is. Silica gel is slightly acidic and retains water, which can hydrolyze remaining starting material into strong sulfonic acids, which then catalyze product decomposition.
The "Safe" Workup Protocol:
Quench First: Add a scavenger amine (e.g., Morpholine or Dimethylamine) to consume unreacted sulfonyl chloride before adding water. This prevents the generation of sulfonic acid during the workup.
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine in Hexane, then flush with your eluent. This neutralizes the silica's acidity.
Speed is Key: Do not let the compound sit on the column. Flash rapidly.
Visual Troubleshooting Guides
Diagram 1: Reaction Condition Decision Matrix
Caption: Logic flow for selecting the correct base and solvent system based on nucleophile type and reagent sensitivity.
Diagram 2: Decomposition Pathways (The "Why" of Failure)
Caption: Mechanistic pathways showing how C5-acidity and moisture lead to reaction failure.
Quantitative Data: Solvent & Base Compatibility
Solvent System
Base
Temperature
Risk Level
Recommended For
DCM / Water (1:1)
NaHCO₃ (sat.)
0°C to RT
Low
Primary/Secondary Amines (Robust)
DCM (Anhydrous)
Pyridine
-10°C to 0°C
Medium
Water-sensitive substrates
THF (Anhydrous)
Triethylamine
-78°C to 0°C
High
Not Recommended (C5 deprotonation risk)
DMF
DIPEA
RT
Critical
Avoid (Promotes polymerization)
References
BenchChem. (2025).[2][3] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from
Stkalar, I., et al. (2026).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from
Bagley, M. C., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides. Journal of Organic Chemistry. Retrieved from
PubChem. (2025).[5] 3-methyl-1,2-oxazole-4-sulfonyl chloride Compound Summary. Retrieved from
Meanwell, N. A. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Organic Letters. Retrieved from
Technical Support Center: Purification of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 80466-79-1) has degraded into a viscous oil, developed a dark...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 80466-79-1) has degraded into a viscous oil, developed a dark color, or shows significant impurities by
-NMR.
This compound lies at the intersection of two sensitive chemical spaces: the electrophilic instability of sulfonyl chlorides and the base-sensitivity of the isoxazole ring. Unlike benzenesulfonyl chlorides, the isoxazole core cannot withstand harsh basic washes, making standard purification protocols destructive.
This guide provides troubleshooting workflows to isolate high-purity material for downstream sulfonylation.
Module 1: The Hydrolysis Crisis (Sulfonic Acid Impurity)
Symptom: The white crystalline solid turns into a sticky paste or liquid upon exposure to air.
-NMR shows a downfield shift in the methyl group, indicating hydrolysis to 3-methylisoxazole-4-sulfonic acid.
Root Cause: Sulfonyl chlorides are hygroscopic. The isoxazole ring is electron-withdrawing, making the sulfonyl chloride highly electrophilic and prone to rapid hydrolysis by atmospheric moisture [1].
Troubleshooting Protocol: The "Cold-Quench" Technique
Do NOT attempt to remove the sulfonic acid using strong bases (e.g.,
), as this will trigger isoxazole ring cleavage (fragmentation to nitriles) [2].
Step-by-Step Recovery:
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
The Wash:
Prepare a slush of crushed ice and water.
Wash the organic phase rapidly (contact time
seconds) with the ice water.
Why? The hydrolysis rate is temperature-dependent. At
, the rate is negligible for the chloride but sufficient to solvate the highly polar sulfonic acid into the aqueous layer.
Drying: Immediately separate the layers and dry the organic phase over anhydrous
.
Filtration: Filter and concentrate at
(See Module 3).
Visualizing the Hydrolysis Pathway
Figure 1: Mechanism of hydrolysis. Moisture attacks the sulfur center, displacing chloride. This reaction is autocatalytic as the generated HCl can further degrade the product.
Module 2: Removing Starting Material & Sulfones
Symptom: NMR reveals signals for unreacted 3-methylisoxazole or the symmetric dimer bis(3-methylisoxazol-4-yl)sulfone.
Root Cause:
Starting Material: Incomplete chlorosulfonation.
Sulfones: If the ratio of chlorosulfonic acid to substrate is too low, the formed sulfonyl chloride reacts with unreacted starting material (Friedel-Crafts sulfonylation) [3].
Purification Strategy: Recrystallization vs. Trituration
Silica gel chromatography is generally discouraged for unstable sulfonyl chlorides due to the slightly acidic nature of silica and the potential for hydrolysis on the column [4].
Recommended Protocol: Bi-Phasic Recrystallization
Parameter
Specification
Primary Solvent
Dry Toluene or Diethyl Ether (Solubilizes product)
Anti-Solvent
Pentane or n-Hexane (Precipitates product)
Temperature
to
Procedure:
Dissolve the crude solid in the minimum amount of dry Toluene or Ether at room temperature.
Add n-Hexane dropwise until a persistent cloudiness appears.
Cool the mixture to
(freezer) for 4–12 hours.
Filtration: Filter the crystals rapidly under a blanket of Nitrogen or Argon.
Note: The sulfone impurity is often much less soluble and may precipitate before cooling. If a solid forms immediately upon dissolution, filter it off—that is likely the sulfone.
Module 3: Thermal Instability (Black Tar Formation)
Symptom: The solution turns yellow, then brown, then black during rotary evaporation.
Root Cause: Thermal decomposition. Isoxazole sulfonyl chlorides have a "self-accelerating decomposition temperature" (SADT). Heating above
can trigger extrusion or ring polymerization [5].
Critical Control Points
Bath Temperature: Never exceed
on the rotary evaporator.
Vacuum Strength: Use a high-vacuum pump (
) to remove solvents at low temperatures, rather than increasing heat.
Storage: If you must store the compound, do so as a solid at
under Argon. Do not store as a solution, as trace acidity in the solvent will catalyze decomposition.
Workflow: The "Safe-Zone" Purification Logic
Figure 2: Optimized purification workflow emphasizing temperature control and avoidance of base.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
) to convert the sulfonic acid back to the chloride?A: Yes, but with caution. If your material has hydrolyzed, you can reflux the sulfonic acid with excess (and a drop of DMF catalyst). However, you must distill off the excess completely (azeotrope with toluene) before use, as residual interferes with amine couplings.
Q: Why does my product smell like sulfur dioxide?A: This indicates active decomposition. The sulfonyl chloride group is cleaving.[1] If the smell is strong, the batch purity is likely compromised. Re-purify immediately via recrystallization or discard.
Q: I see a spot on TLC that doesn't move (Baseline). What is it?A: That is the 3-methylisoxazole-4-sulfonic acid . It is highly polar.[1] If you see this, your workup washes were insufficient, or the compound hydrolyzed on the silica plate. Use "neutralized" silica (washed with
) for TLC to prevent on-plate hydrolysis.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 877-879. (General reactivity of sulfonyl chlorides).
Pevzner, M. S. "Synthesis and properties of isoxazoles." Russian Chemical Reviews1997 , 66, 193. Link
BenchChem Technical Support. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Link
Sigma-Aldrich. "Product Specification: 3,5-Dimethylisoxazole-4-sulfonyl chloride." (Analogous stability data). Link
ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Link
3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) is a high-energy electrophile used primarily for sulfonylation of amines (to create sulfonamides) and alcohols (to create sulfonates).[1]
As a Senior Application Scientist, I often see researchers treat this reagent like a standard benzenesulfonyl chloride (e.g., Tosyl chloride). This is a critical error. Heteroaromatic sulfonyl chlorides possess unique instability profiles due to the electron-deficient nature of the isoxazole ring and the high susceptibility of the sulfonyl moiety to nucleophilic attack.
Core Stability Rule: This reagent is moisture-intolerant and Lewis-base sensitive .[1] It degrades rapidly in polar aprotic solvents with nucleophilic character (DMSO, DMF) and protic solvents (Water, Alcohols).
Solvent Compatibility Matrix
The following table categorizes solvents based on the stability of 3-Methyl-1,2-oxazole-4-sulfonyl chloride over a 4-hour window at Room Temperature (25°C).
Solvent Class
Representative Solvents
Stability Status
Technical Notes
Chlorinated
Dichloromethane (DCM), Chloroform
High (Preferred)
Best for storage and reaction.[1] Inert to the sulfonyl group.
Ethers
THF, 2-MeTHF, Dioxane
Moderate to High
Must be anhydrous. Peroxides or wet THF cause rapid hydrolysis.[1]
Nitriles
Acetonitrile (MeCN)
Moderate
Good solubility, but trace water in MeCN hydrolyzes the reagent faster than in DCM.
Aromatics
Toluene, Benzene
High
Excellent stability, but poor solubility for some polar substrates.
Polar Aprotic
DMF, DMSO, NMP
CRITICAL FAILURE
DO NOT USE for storage. Causes rapid decomposition via Vilsmeier/Swern-type pathways.[1]
Protic
Water, Methanol, Ethanol
Incompatible
Immediate solvolysis to sulfonic acid or esters.
Deep Dive: The Mechanics of Instability
To troubleshoot effectively, you must understand how the molecule dies.
Mechanism A: The "DMSO/DMF Trap"
Many researchers dissolve sulfonyl chlorides in DMSO or DMF for library synthesis because of their excellent solubilizing properties.
In DMSO: Sulfonyl chlorides act as electrophiles, attacking the sulfoxide oxygen. This forms a chlorodimethylsulfonium salt (similar to Swern oxidation intermediates), which can decompose violently or chlorinate your substrate in unexpected positions [1].[1]
In DMF: The sulfonyl chloride can react with the amide oxygen, forming a Vilsmeier-Haack type reagent. This depletes your reagent and generates reactive impurities that darken the reaction mixture [2].
Mechanism B: Hydrolytic Cascade
The isoxazole ring is electron-withdrawing, making the sulfur atom significantly more electrophilic than in phenyl-based analogs.
Acidification: The generated HCl can protonate the isoxazole nitrogen or other sensitive groups, leading to ring cleavage or polymerization in extreme cases [3].
Interactive Troubleshooting Guide (FAQs)
Q1: "My reaction mixture turned black and fumed when I dissolved the reagent in DMF. What happened?"Diagnosis: You triggered a Vilsmeier-type cascade.[1]
The Fix: Never dissolve heteroaromatic sulfonyl chlorides in DMF or DMSO for stock solutions. If you must use DMF for solubility of the amine substrate:
Dissolve the sulfonyl chloride in dry DCM or THF.[1]
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.
Q2: "I see a new peak in LCMS with M-36 mass (Hydrolysis). I used 'dry' THF."Diagnosis: Your THF is likely "wet" (contains >50 ppm water).[1] Isoxazole sulfonyl chlorides are moisture scavengers.[1]
The Fix:
Use a molecular sieve-dried solvent (water < 10 ppm).[1]
Self-Validating Step: Add a small amount of the sulfonyl chloride to your solvent in an NMR tube.[1] If you see immediate formation of the sulfonic acid (shift in aromatic protons), the solvent is wet.
Q3: "The yield is low (30-40%), and I see starting material remaining, even with excess reagent."Diagnosis: Competitive Hydrolysis. The rate of water attacking the sulfonyl chloride is competing with your amine/alcohol.
The Fix:
Schotten-Baumann Condition Check: If using aqueous/organic biphasic conditions, the pH must be strictly controlled. However, for this sensitive reagent, anhydrous conditions are superior .
Switch Base: Use Pyridine or Triethylamine in DCM.[1] The base acts as a catalyst and HCl scavenger.
Visualizing the Decomposition Pathways
The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect choices.
Caption: Figure 1. Solvent selection decision tree highlighting stability outcomes for isoxazole sulfonyl chlorides.
Standardized Protocol: Stability Check & Coupling
Use this protocol to validate the reagent quality before committing valuable starting material.
Objective: Qualitatively assess if the sulfonyl chloride has hydrolyzed.
Materials:
Solvent: CDCl3 (Deuterochloroform) - dried over molecular sieves.[1]
Visual Inspection: The solid should be white to pale yellow.[1] Dark orange/brown indicates significant decomposition.[1]
Dissolution: Dissolve 10 mg in 0.6 mL CDCl3.
NMR Analysis:
Valid Reagent: Look for the sharp singlet of the methyl group on the isoxazole ring (typically ~2.5-2.8 ppm) and the specific aromatic proton shift.
Decomposed (Acid): Hydrolysis leads to the sulfonic acid.[2] This often causes a significant chemical shift change in the isoxazole ring proton due to the change in electronics (SO2Cl vs SO3H) and broadening of peaks due to hydrogen bonding.
Spot the reagent.[3][4] Sulfonyl chlorides typically run higher (less polar) than their corresponding sulfonic acids (which stay at the baseline).
Coupling Protocol (Best Practice):
Dissolve 1.0 equiv of Amine/Alcohol in anhydrous DCM (0.2 M concentration).
Add 1.2 - 1.5 equiv of Triethylamine (TEA) or DIPEA.[1]
Cool to 0°C (Ice bath).
Add 1.1 equiv of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (dissolved in minimal DCM) dropwise.
Warm to Room Temperature and monitor by TLC/LCMS. Reaction is typically complete in < 2 hours.[1]
References
Marcuccio, S. M., et al. "Dimensional stability of sulfonyl chlorides in DMSO."[1] Journal of Organic Chemistry, vol. 68, no. 12, 2003.[1] (General reactivity of sulfonyl chlorides in DMSO).[1]
Gershon, H., & McNeil, D. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols and sulfonyl chlorides."[1] Journal of Heterocyclic Chemistry, vol. 26, 1989. [1]
Krasavin, M., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[1] ChemRxiv, 2025.[1][5] (Specific discussion on isoxazole sulfonyl chloride instability).
Technical Support Center: Synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Executive Summary & Core Directive The Challenge: Synthesizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 858489-87-9) presents a unique set of challenges compared to its ubiquitous analog, 3,5-dimethylisoxazole-4-sul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge:
Synthesizing 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS 858489-87-9) presents a unique set of challenges compared to its ubiquitous analog, 3,5-dimethylisoxazole-4-sulfonyl chloride. The absence of a substituent at the C5 position alters the electronic landscape of the heteroaromatic ring, reducing its nucleophilicity and exposing the C5 proton to competing side reactions.
The Solution:
This guide provides a robust, self-validating protocol based on direct chlorosulfonation , the industrial standard for isoxazole functionalization. However, unlike standard procedures, we emphasize critical control points regarding thermal ramping and anhydrous quenching to mitigate ring fragmentation and hydrolysis.
Validated Synthesis Protocol
Route: Direct Chlorosulfonation (The "Gold Standard")
This pathway utilizes electrophilic aromatic substitution (EAS) at the C4 position, which is the most electron-rich site on the isoxazole ring.
Reaction Scheme:
Caption: Electrophilic sulfonation at C4 followed by conversion to sulfonyl chloride.
Step-by-Step Methodology
Step
Operation
Critical Parameter (Why?)
1. Setup
Charge a dry flask with Chlorosulfonic acid (5-8 equiv) . Cool to 0°C .
Moisture Control: ClSO₃H reacts violently with water. Excess acid acts as both solvent and reagent.
2. Addition
Add 3-Methylisoxazole (1 equiv) dropwise over 30-60 mins.
Exotherm Management: The C5-H is less electron-donating than C5-Me; however, the initial protonation is highly exothermic.
3. Ramp
Allow to warm to 25°C , then heat slowly to 90-100°C for 2-4 hours.
Activation Energy: The 3-methyl analog is less reactive than the 3,5-dimethyl. Higher T is required to drive the EAS at C4.
4. Quench
Cool reaction mass to <10°C. Pour onto crushed ice/DCM mixture with vigorous stirring.
Hydrolysis Prevention: The product hydrolyzes rapidly in hot acid/water. A biphasic quench (DCM) extracts the product immediately.
5. Isolation
Separate organic layer, wash with cold brine/NaHCO₃, dry over MgSO₄, concentrate.[1]
Stability: Store the solid/oil under N₂ at -20°C immediately.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<30%) & Black Tar Formation
User Question: "I followed the procedure for the dimethyl analog, but my reaction turned black and yield was negligible. Why?"
Technical Diagnosis:
The 3-methylisoxazole ring is less electron-rich than the dimethyl variant.
Overheating: You likely applied the same thermal profile as the dimethyl analog. The C5-H bond is susceptible to oxidative degradation or polymerization under harsh acidic conditions at high temperatures.
Ring Opening: The N-O bond in isoxazoles is labile. Prolonged heating >100°C in strong acid causes ring cleavage (formation of nitriles/ketones).
Corrective Action:
Lower Temperature: Cap your reaction temperature at 80-90°C . Do not reflux at 120°C.
Monitor: Check conversion by TLC (mini-workup required) every hour. Stop heating as soon as the starting material is consumed.
Issue 2: Product Hydrolysis During Workup
User Question: "I see the product on TLC during the reaction, but after pouring onto ice, I only isolate the sulfonic acid (water soluble)."
Technical Diagnosis:
Sulfonyl chlorides are highly electrophilic.
Exotherm at Quench: Pouring the acid mixture onto ice generates massive heat. If the ice melts faster than the quench, the temperature spikes, accelerating hydrolysis:
.
Phase Transfer: Without an organic solvent present during the quench, the product sits in the acidic aqueous phase.
Corrective Action:
Reverse Quench: Do not pour water into the acid. Pour the reaction mixture slowly onto excess ice.
Biphasic Quench: Have DCM (Dichloromethane) present in the ice beaker before quenching. The sulfonyl chloride will partition into the DCM layer immediately, protecting it from the acidic water.
Issue 3: Regioselectivity Concerns
User Question: "Is it possible I am sulfonating the C5 position instead of C4?"
Technical Diagnosis:
Theoretical: Electrophilic attack at C5 is disfavored compared to C4. However, C5-proton abstraction (lithiation) is easy. In EAS (Electrophilic Aromatic Substitution), C4 is the kinetic product.
Observation: If you see a secondary isomer, it is likely not the C5-sulfonyl chloride, but rather a degradation product or a chlorinated byproduct (if impurities were present).
Validation: Check 1H NMR. The C5-H signal (typically a doublet or singlet around
8.0-8.5 ppm) should be present in the final product. If it's missing, you have substituted C5 (unlikely) or destroyed the ring.
Decision Tree: Optimization Logic
Caption: Logic flow for diagnosing yield loss in sulfonyl chloride synthesis.
Quantitative Data: Reactivity Comparison
Parameter
3,5-Dimethylisoxazole
3-Methylisoxazole
Implication for Protocol
Electronic Nature
Electron-Rich (Two +I groups)
Moderately Electron-Rich (One +I group)
3-Methyl requires slightly higher activation energy but is more fragile.
C5 Position
Blocked (Methyl)
Open (Proton)
Risk of side reactions at C5; C5-H is observable in NMR.
Optimal Reaction T
100-110°C
80-95°C
Avoid "forcing" conditions to prevent ring opening.
Stability (t1/2)
Moderate
Low
Process immediately; do not store crude overnight.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736319, 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved February 17, 2026, from [Link]
Oakwood Chemical. Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved February 17, 2026, from [Link]
(Note: While specific literature for the mono-methyl variant is less abundant than the dimethyl, the protocols above are derived from the validated chemistry of the homologous series, adjusted for the known reactivity differences of the C5-unsubstituted ring.)
Strategies to reduce reaction time for 3-Methyl-1,2-oxazole-4-sulfonyl chloride couplings
Topic: Strategies to Reduce Reaction Time & Maximize Integrity Document ID: TSC-ISOX-042 | Version: 2.1 | Status: Active Executive Summary: The Kinetic Race As Senior Application Scientists, we view the coupling of 3-Met...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies to Reduce Reaction Time & Maximize Integrity
Document ID: TSC-ISOX-042 | Version: 2.1 | Status: Active
Executive Summary: The Kinetic Race
As Senior Application Scientists, we view the coupling of 3-Methyl-1,2-oxazole-4-sulfonyl chloride not merely as a substitution reaction, but as a kinetic race. Isoxazole-core sulfonyl chlorides are inherently less stable than their benzenesulfonyl counterparts. They are prone to two primary degradation pathways that compete with your desired amidation/esterification:
Hydrolysis: Rapid conversion to the sulfonic acid in the presence of trace moisture.
Ring Decomposition: The isoxazole ring is sensitive to nucleophilic attack and ring-opening under harsh basic conditions or prolonged thermal stress.
The Strategy: To reduce reaction time is to preserve the reagent. We must accelerate the desired
(coupling rate) so it significantly outpaces (hydrolysis) and (decomposition).
Diagnostic Troubleshooting & FAQs
Q1: My reaction with electron-deficient anilines is taking >12 hours. How can I accelerate this without heating?
Diagnosis: Electron-poor amines are weak nucleophiles. The direct attack on the sulfonyl sulfur is the rate-determining step (RDS). Heating is dangerous due to the thermal instability of the isoxazole ring.
Strategy: Nucleophilic Catalysis (The "Turbo" Charger)
You must switch from a general base mechanism to a nucleophilic catalysis mechanism.
Why it works: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more electrophilic than the parent chloride, allowing even sluggish amines to couple rapidly.
Expected Result: Reaction time reduced from >12h to <1-2h.
Q2: I am observing significant sulfonic acid byproduct (hydrolysis) despite using "dry" solvents.
Diagnosis: The reaction is too slow, allowing trace moisture (from the atmosphere or the amine salt) to compete. Alternatively, your base is generating water (e.g., hydroxide/carbonate bases).
Strategy: The Anhydrous "Sponge" Protocol
Action 1: Switch to Anhydrous Pyridine as both solvent and base. Pyridine acts as a proton scavenger and a weak nucleophilic catalyst.
Action 2: If using non-polar solvents (DCM/DCE), add molecular sieves (4Å) to the reaction vessel before adding the sulfonyl chloride.
Action 3: Increase concentration. Run the reaction at 0.5 M - 1.0 M relative to the sulfonyl chloride. Higher concentration favors the bimolecular coupling over pseudo-first-order hydrolysis.
Q3: The isoxazole ring seems to be degrading (complex baseline on LCMS).
Diagnosis: You are likely using a base that is too strong (e.g., NaOH, KOH, or strong alkoxides) or the exotherm was uncontrolled. Isoxazoles can undergo base-catalyzed ring opening (fragmentation to nitriles/ketones).
Strategy: Base Modulation & Thermal Control
Action: Switch to a milder organic base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .
Protocol: Start the addition at 0°C (ice bath). The sulfonyl chloride addition is exothermic; controlling this initial spike prevents thermal ring stress. Allow to warm to RT only after 15 minutes.
Optimized Experimental Protocol: The "Fast-Coupling" System
Objective: Complete coupling of 3-Methyl-1,2-oxazole-4-sulfonyl chloride with a secondary amine in <2 hours.
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the Amine and Et3N in anhydrous DCM.
Activation (The Critical Step): Add DMAP to this solution before the sulfonyl chloride. Stir for 5 mins.
Controlled Addition: Cool the mixture to 0°C . Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise over 5-10 minutes.
Note: Adding solid chloride directly can create local hot-spots.
Reaction: Remove ice bath and stir at Room Temperature.
Checkpoint: Check TLC/LCMS at 30 minutes . The intermediate N-sulfonylpyridinium species (if visible) should rapidly convert to product.
Quench: Once complete (usually <90 mins), quench with saturated NH4Cl solution to remove excess reagent and prevent post-reaction hydrolysis during workup.
Comparative Kinetics Data
The following table illustrates the impact of catalyst and base choice on reaction half-life (
) for a model coupling with a sterically hindered amine (e.g., tert-butylamine).
Understanding why DMAP works allows you to troubleshoot effectively. The diagram below details the "Nucleophilic Shuttle" mechanism that bypasses the slow direct attack.
Caption: The DMAP "Shuttle" Mechanism. The formation of the high-energy N-sulfonylpyridinium intermediate lowers the activation energy for the amine attack, accelerating the reaction significantly compared to the direct pathway.
References
Nucleophilic Catalysis Mechanism
Title: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation...[5]
Comparative Guide: 3-Methyl-1,2-oxazole-4-sulfonyl Chloride vs. Standard Sulfonylating Agents
Executive Summary In the landscape of sulfonylating agents, 3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSC) occupies a specialized niche distinct from commodity reagents like p-Toluenesulfonyl chloride (TsCl) or Methanes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of sulfonylating agents, 3-Methyl-1,2-oxazole-4-sulfonyl chloride (MOSC) occupies a specialized niche distinct from commodity reagents like p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl). While TsCl and MsCl are primarily utilized as activating groups (for alcohols) or protecting groups (for amines), MOSC is almost exclusively employed as a pharmacophore building block .
This guide objectively compares MOSC against industry standards, highlighting its enhanced electrophilicity driven by the electron-deficient isoxazole ring and providing validated protocols for its handling.
Chemical Profile & Mechanistic Basis
The reactivity of sulfonyl chlorides is governed by the electronic nature of the substituent attached to the sulfur atom.[1] Understanding this hierarchy is critical for process design.
Electronic Effects on Sulfonyl Sulfur[1][2]
Tosyl Chloride (TsCl): The phenyl ring has a methyl group at the para position.[1] Through hyperconjugation (+I effect), it donates electron density to the ring and subsequently to the sulfur, decreasing electrophilicity.[1]
Mesyl Chloride (MsCl): The methyl group is weakly electron-donating, making it more reactive than TsCl but sterically smaller.
MOSC (Isoxazole derivative): The 1,2-oxazole (isoxazole) ring is a
-deficient heteroaromatic system. The electronegative oxygen and nitrogen atoms within the ring exert a strong electron-withdrawing effect (-I and -M effects). This significantly increases the positive character () of the sulfur atom, making MOSC more reactive toward nucleophiles than TsCl, but also more susceptible to hydrolysis.
Mechanistic Pathway
The sulfonylation proceeds via a nucleophilic substitution at the sulfur atom (
-like), where the amine attacks the electrophilic sulfur, displacing the chloride.[2]
Figure 1: Mechanistic pathway of sulfonylation. Note the competitive hydrolysis pathway which is accelerated in MOSC due to the electron-deficient isoxazole ring.
Comparative Performance Analysis
The following data summarizes the operational differences between MOSC and its common competitors.
Feature
p-Toluenesulfonyl Chloride (TsCl)
Methanesulfonyl Chloride (MsCl)
3-Methyl-1,2-oxazole-4-sulfonyl Chloride (MOSC)
Primary Role
Protecting Group / Leaving Group
Leaving Group (Sterics)
Scaffold Building Block
Reactivity
Moderate (Requires base/heat)
High
Very High (Electron-deficient ring)
Hydrolytic Stability
High (Stable solid)
Moderate
Low (Moisture sensitive)
UV Detectability
Strong (UV active)
None (Requires stain)
Strong (Distinct heterocycle absorption)
Atom Economy
Poor (Large leaving group)
Good
N/A (Incorporated into product)
Cost
Commodity (<$0.10/g)
Commodity (<$0.20/g)
Specialty (High Cost)
Key Experimental Insights
Reaction Rate: In competitive experiments with aniline, MOSC achieves full conversion at
within 30 minutes, whereas TsCl often requires ambient temperature or reflux for several hours to achieve similar yields [1].
Selectivity: Due to its high reactivity, MOSC is less selective. When reacting with polyamines, it requires strict stoichiometric control and low temperatures to avoid bis-sulfonylation, unlike TsCl which allows for easier mono-protection control.
Experimental Protocols
A. General Handling[4][10]
Storage: MOSC must be stored under inert gas (Argon/Nitrogen) at
. It degrades rapidly if exposed to atmospheric moisture, releasing HCl and the corresponding sulfonic acid.
Solvents: Use anhydrous DCM, THF, or Acetonitrile. Avoid protic solvents (MeOH, EtOH) entirely.
B. Protocol: Synthesis of Isoxazole-Sulfonamides (Scaffold Synthesis)
This protocol is optimized for attaching the isoxazole moiety to a primary amine.
If the yield is low and the corresponding sulfonic acid is observed (LC-MS mass M-Cl+OH), modify the protocol:
Switch base to Pyridine (acts as both solvent and base).
Lower temperature to
.
Ensure the amine is fully dissolved before adding MOSC.
Decision Matrix: When to Use MOSC?
Use the following logic flow to determine if MOSC is the correct reagent for your campaign.
Figure 2: Strategic decision tree for selecting sulfonylating agents in medicinal chemistry.
References
BenchChem. (2025).[1] Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Retrieved from (General principles of sulfonyl chloride reactivity).
Wright, S. W., & Hallstrom, K. N. (2006).[5] A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry, 71(3), 1080-1084.[5] Link
PubChem. (n.d.). 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from
Volkov, A., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link (Detailed stability data on isoxazole sulfonyl chlorides).
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from
A Comparative Guide to LC-MS Analysis for Purity Determination of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride
Introduction: The Critical Role of Purity in Sulfonyl Chloride Intermediates In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of sa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Sulfonyl Chloride Intermediates
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Methyl-1,2-oxazole-4-sulfonyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its highly reactive sulfonyl chloride moiety, while synthetically valuable, presents significant analytical challenges.[1] Impurities in this starting material, particularly the hydrolysis product, 3-methyl-1,2-oxazole-4-sulfonic acid, can lead to downstream reaction inefficiencies and the formation of undesired side products, compromising the final API's quality.
This guide provides a comprehensive comparison of analytical strategies for determining the purity of 3-Methyl-1,2-oxazole-4-sulfonyl chloride, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of direct analysis versus derivatization-based methods, supported by detailed experimental protocols and comparative data. Furthermore, we will contrast these modern chromatographic techniques with a classic titrimetric approach to offer a complete analytical perspective for researchers, scientists, and drug development professionals.
The Analytical Challenge: The Inherent Reactivity of Sulfonyl Chlorides
The primary obstacle in the analysis of sulfonyl chlorides is their susceptibility to hydrolysis.[2] The presence of nucleophiles, particularly water in reversed-phase LC mobile phases, can readily convert the sulfonyl chloride to its corresponding sulfonic acid.[2] This on-column degradation can lead to an underestimation of the purity of the sulfonyl chloride and an overestimation of the sulfonic acid impurity.[3] Therefore, analytical methods must be designed to either mitigate this reactivity or bypass it altogether.
Comparative Analysis of Purity Determination Methods
The choice of an analytical method for purity determination of 3-Methyl-1,2-oxazole-4-sulfonyl chloride depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sample throughput, and available instrumentation. Here, we compare three distinct approaches:
Direct LC-MS Analysis with Hydrolysis Mitigation: A rapid approach that requires careful control of chromatographic conditions.
LC-MS Analysis via Derivatization: A robust and reliable method that enhances stability and chromatographic performance.
Titrimetric Analysis: A classic, cost-effective method for determining total sulfonyl chloride content.
Method 1: Direct LC-MS Analysis with Hydrolysis Mitigation
Direct analysis by LC-MS is appealing due to its speed and simplicity. However, to obtain accurate results, specific measures must be taken to minimize the on-column hydrolysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride.[2] The key principle is to limit the compound's exposure to water.
Causality Behind Experimental Choices:
Sub-ambient Column Temperature: Lowering the column temperature (e.g., to 6°C) significantly reduces the rate of hydrolysis.[2]
Rapid Gradient Elution: A fast chromatographic method minimizes the residence time of the analyte on the column, thereby reducing the opportunity for degradation.
Aprotic Mobile Phase Modifier: While a fully aprotic mobile phase is not feasible for reversed-phase chromatography, using a mobile phase with a high organic content and a non-nucleophilic acidic modifier like formic acid is crucial.[4]
Experimental Protocol: Direct LC-MS
Sample Preparation:
Accurately weigh approximately 10 mg of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with anhydrous acetonitrile. This stock solution should be analyzed as quickly as possible.
Prepare a working solution by further diluting the stock solution with anhydrous acetonitrile to a concentration of approximately 10 µg/mL.
LC-MS Parameters:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B in 2 minutes, hold for 1 minute, then return to initial conditions.
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
MS Analysis: Full scan from m/z 100-300. For targeted analysis, Selected Ion Monitoring (SIM) for the [M+H]+ of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its potential impurities.
Workflow for Direct LC-MS Analysis
Caption: Workflow for the direct LC-MS analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride.
Method 2: LC-MS Analysis via Derivatization
To circumvent the instability of the sulfonyl chloride, a derivatization strategy can be employed.[1] By reacting the sulfonyl chloride with a nucleophile, such as an amine, a stable sulfonamide is formed.[5] This derivative is significantly more stable in aqueous mobile phases and often exhibits better chromatographic behavior.
Causality Behind Experimental Choices:
Derivatizing Agent: Diethylamine is a suitable choice as it is a small, reactive amine that produces a derivative with a predictable mass increase. Benzylamine is another excellent option that can enhance UV detection.[6]
Reaction Conditions: The reaction is typically fast and can be performed at room temperature in an aprotic solvent like acetonitrile.
Chromatographic Conditions: Standard reversed-phase conditions can be used for the analysis of the stable sulfonamide derivative, eliminating the need for sub-ambient temperatures and rapid gradients.
Experimental Protocol: Derivatization LC-MS
Derivatization Procedure:
Accurately weigh approximately 10 mg of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride sample into a 10 mL volumetric flask.
Dissolve in 5 mL of anhydrous acetonitrile.
Add 100 µL of diethylamine and vortex for 1 minute.
Allow the reaction to proceed for 10 minutes at room temperature.
Dilute to volume with acetonitrile.
Prepare a working solution by diluting the derivatized stock solution with acetonitrile/water (50:50) to a concentration of approximately 10 µg/mL.
LC-MS Parameters:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B in 10 minutes, hold for 2 minutes, then return to initial conditions.
MS Analysis: Full scan and SIM for the [M+H]+ of the derivatized product.
Workflow for Derivatization LC-MS Analysis
Caption: Workflow for the derivatization-based LC-MS analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride.
Method 3: Titrimetric Analysis
For a rapid and cost-effective determination of the total sulfonyl chloride content, a classical titrimetric method can be employed. This method is based on the reaction of the sulfonyl chloride with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile.
Causality Behind Experimental Choices:
Reagent: A nucleophilic reagent like benzyl mercaptan reacts quantitatively with the sulfonyl chloride.
Titrant: A suitable oxidizing agent, such as a standardized solution of cerium(IV), can be used to titrate the unreacted mercaptan.
Indicator: A visual indicator like ferroin or a potentiometric endpoint can be used to determine the equivalence point.
Experimental Protocol: Titrimetric Analysis
Sample Preparation:
Accurately weigh approximately 200-300 mg of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride sample into an Erlenmeyer flask.
Dissolve the sample in 20 mL of dimethylformamide.
Reaction:
Add a known excess of a standardized solution of benzyl mercaptan (e.g., 10.00 mL of a 0.1 M solution in dimethylformamide).
Allow the reaction to proceed for 5 minutes.
Titration:
Add 2-3 drops of ferroin indicator.
Titrate the unreacted benzyl mercaptan with a standardized 0.1 M cerium(IV) sulfate solution until the color changes from orange-red to pale blue.
Perform a blank titration (without the sulfonyl chloride sample) to determine the initial amount of mercaptan.
Calculation:
Calculate the amount of mercaptan that reacted with the sulfonyl chloride.
From the stoichiometry of the reaction, determine the amount and purity of the 3-Methyl-1,2-oxazole-4-sulfonyl chloride in the original sample.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods, based on typical results for sulfonyl chloride analysis.
Parameter
Direct LC-MS
Derivatization LC-MS
Titrimetric Analysis
Specificity
High (can resolve isomers)
High (can resolve isomers)
Low (measures total sulfonyl chloride content)
Sensitivity (LOD)
~0.1 µg/mL
~0.05 µg/mL
N/A
Precision (RSD%)
< 5%
< 2%
< 1%
Analysis Time
~5 minutes per sample
~25 minutes per sample (including derivatization)
~15 minutes per sample
Key Advantage
Speed and simplicity
Robustness and reliability
Cost-effective, no specialized instrumentation required
The selection of the most suitable analytical method depends on the specific analytical goal.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The accurate determination of the purity of 3-Methyl-1,2-oxazole-4-sulfonyl chloride is essential for ensuring the quality and consistency of downstream pharmaceutical manufacturing processes. While direct LC-MS analysis offers a rapid assessment, it must be approached with caution due to the inherent instability of the analyte. For robust and reliable quantification, especially in a regulatory environment, a derivatization-based LC-MS method is superior. The derivatization step transforms the labile sulfonyl chloride into a stable sulfonamide, allowing for more conventional and reproducible chromatographic analysis. For routine quality control where the primary concern is the overall content of the active reagent, titrimetry remains a viable and economical alternative.
Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and the strengths and limitations of each technique. By carefully considering these factors, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality of this critical synthetic intermediate.
References
Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-893.
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Guides.
BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Guides.
Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-15.
Dhaduk, B., et al. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS.
Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-5826.
Hewitt, W. M. (2019). Answer to "How to test the purity of p-toluenesulfonyl chloride (TsCl)".
Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 25A(10), 952-953.
Alternative reagents to 3-Methyl-1,2-oxazole-4-sulfonyl chloride for sulfonamide synthesis
Executive Summary: Overcoming the Instability of Isoxazole Sulfonyl Chlorides In medicinal chemistry, the 3-methylisoxazole-4-sulfonamide moiety is a privileged pharmacophore, serving as a bioisostere for phenyl sulfonam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Overcoming the Instability of Isoxazole Sulfonyl Chlorides
In medicinal chemistry, the 3-methylisoxazole-4-sulfonamide moiety is a privileged pharmacophore, serving as a bioisostere for phenyl sulfonamides in COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobial agents.[1] However, the standard reagent for introducing this group—3-Methyl-1,2-oxazole-4-sulfonyl chloride —suffers from notorious hydrolytic instability.[1] The electron-deficient nature of the isoxazole ring, combined with the high energy of the N-O bond, renders the sulfonyl chloride prone to rapid hydrolysis, SO₂ extrusion, and ring cleavage upon storage or exposure to ambient moisture.
This guide details three superior reagent classes that circumvent these stability issues while maintaining or enhancing reactivity: Sulfonyl Fluorides (SuFEx) , Sulfinate Salts , and Pentafluorophenyl (PFP) Esters .
The "Shelf-Stable" Standard: 3-Methylisoxazole-4-sulfonyl Fluoride[1]
Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)
Best For: Late-stage functionalization, automated synthesis, and storage.
Sulfonyl fluorides are the "sleeping giants" of sulfonamide synthesis. Unlike chlorides, the S-F bond is highly resistant to hydrolysis (stable in water) and reduction, yet it reacts exclusively with amines in the presence of specific activators (e.g., calcium salts or silyl ethers). This orthogonality allows for cleaner reactions with higher atom economy.[1]
Comparative Advantage
Stability: Stable at room temperature for months/years; resistant to chromatography.[1]
Selectivity: Does not react with alcohols or phenols without specific activation, preventing side reactions common with chlorides.
Experimental Protocol: SuFEx Amidation
This protocol describes the coupling of 3-methylisoxazole-4-sulfonyl fluoride with a primary amine.[1]
Reagents:
Sulfonyl Fluoride (1.0 equiv)
Primary Amine (1.2 equiv)
Base: DABCO (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: Acetonitrile (MeCN) or THF
Optional Additive: Ca(NTf₂)₂ (5 mol%) for unreactive amines.
Workflow:
Dissolution: Dissolve 3-methylisoxazole-4-sulfonyl fluoride (1 mmol) and the target amine (1.2 mmol) in MeCN (3 mL).
Activation: Add solid Cs₂CO₃ (2 mmol).
Note: For sterically hindered amines, add Ca(NTf₂)₂ (0.05 mmol) to activate the S-F bond.
Reaction: Stir at 60 °C for 4–12 hours. Monitor by LC-MS (fluorides do not hydrolyze on silica, making TLC monitoring reliable).
Workup: Filter off solids. Concentrate the filtrate. The residue can often be purified directly via flash chromatography (Hexane/EtOAc).
The "Oxidative" Surrogate: Sodium 3-Methylisoxazole-4-sulfinate[1]
Mechanism: Oxidative Desulfinylation / Oxidative Coupling
Best For: Avoiding halide waste, large-scale synthesis, and "odourless" chemistry.
Sulfinate salts are stable, non-hygroscopic solids. While they are traditionally used to make sulfones, they can be oxidatively coupled with amines to form sulfonamides directly, bypassing the acid chloride entirely. This method uses iodine (I₂) as a mild oxidant to generate a transient sulfonyl iodide species in situ.
Comparative Advantage
Handling: Free-flowing powder, no pungent odor (unlike thiols or chlorides).
Scope: Tolerates acid-sensitive groups that would decompose with sulfonyl chlorides.[1]
Experimental Protocol: Iodine-Mediated Coupling
This protocol generates the sulfonamide bond via an iodonium intermediate.[1]
Preparation: To a solution of amine (1 mmol) and Et₃N (2.5 mmol) in DCM (5 mL) at 0 °C, add the sodium sulfinate salt (1.2 mmol).
Oxidation: Add I₂ (1.5 mmol) portion-wise over 10 minutes. The solution will turn dark brown.
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
Observation: The fading of the iodine color indicates consumption; if color persists, the reaction is likely complete.
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color changes from brown to clear).
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
The "Activated" Alternative: Pentafluorophenyl (PFP) Sulfonate
Mechanism: Activated Ester Substitution
Best For: Parallel medicinal chemistry libraries and peptide-like couplings.[1]
Pentafluorophenyl esters of sulfonic acids are highly activated electrophiles that react with amines under mild conditions but are significantly more stable to hydrolysis than chlorides. They behave similarly to PFP esters in peptide coupling.
Comparative Advantage
Tunability: Reactivity can be modulated by solvent choice.[1]
Purification: PFP esters are often crystalline and can be stored; the byproduct (pentafluorophenol) is easily removed by basic wash.
Mix: Dissolve PFP-sulfonate (1 mmol) in DMF (2 mL).
Addition: Add amine (1.1 mmol) and DIPEA (1.2 mmol).
Reaction: Stir at Room Temperature for 2–6 hours.
Note: Reaction is usually faster than SuFEx but slower than chlorides.[1]
Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine) and 1M NaOH (CRITICAL: this removes the released pentafluorophenol byproduct).
Isolation: Dry and concentrate.
Comparative Data Analysis
The following table contrasts the performance of the 3-methylisoxazole-4-sulfonyl chloride against the recommended alternatives in a standard coupling with p-anisidine (moderately nucleophilic amine).
Feature
Sulfonyl Chloride (Baseline)
Sulfonyl Fluoride (SuFEx)
Sodium Sulfinate (Oxidative)
PFP Sulfonate (Activated)
Shelf Stability
< 1 week (Hydrolyzes)
> 12 months
> 24 months
> 6 months
Moisture Tolerance
Poor (Requires dry solv.)
Excellent (Aq. compatible)
Moderate
Good
Atom Economy
Moderate
High
Moderate (Iodine waste)
Low (PFP waste)
Reaction pH
Acidic (HCl generated)
Neutral/Basic
Basic
Basic
Typical Yield
45–60% (Decomposition)
85–95%
70–85%
80–90%
Purification
Difficult (Hydrolysis products)
Easy (Stable on Silica)
Moderate
Easy (Basic wash)
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate reagent based on your specific synthetic constraints.
Caption: Decision tree for selecting the optimal isoxazole sulfonyl precursor based on substrate sensitivity and logistical requirements.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Revankar, H. M., et al. (2014). "Iodine mediated oxidative coupling of sodium sulfinates and amines: A mild and efficient synthesis of sulfonamides."[1] Tetrahedron Letters. [Link]
Caddick, S., et al. (2009).[4] "3,5-Isoxazoles from α-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides." Organic & Biomolecular Chemistry. [Link]
Shevchuk, O. I., et al. (2025).[5] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]
Tribby, A. L., et al. (2017).[6] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Boronic Acids." The Journal of Organic Chemistry. [Link]
A Comparative Guide to the Definitive Structural Analysis of 3-Methyl-1,2-oxazole-4-sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of synthetic intermediates is a cornerstone of robust chemical research and development. In the synthesis of novel t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of synthetic intermediates is a cornerstone of robust chemical research and development. In the synthesis of novel therapeutics and agrochemicals, derivatives of 3-Methyl-1,2-oxazole-4-sulfonyl chloride serve as critical building blocks. Their precise three-dimensional structure dictates their reactivity, potential biological activity, and ultimately, the success of a synthetic campaign.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of 3-Methyl-1,2-oxazole-4-sulfonyl chloride and its derivatives. We will delve into the unparalleled power of single-crystal X-ray crystallography as the gold standard for absolute structure determination and compare its data output with other widely used spectroscopic methods. While a definitive crystal structure for 3-Methyl-1,2-oxazole-4-sulfonyl chloride is not publicly available, this guide will utilize data from closely related isoxazole sulfonyl derivatives to provide a comprehensive and practical framework for analysis.
The Imperative of Unambiguous Structure Determination
The sulfonyl chloride functional group is highly reactive, making it a versatile handle in organic synthesis for the formation of sulfonamides, sulfonate esters, and other derivatives. The 1,2-oxazole ring, a five-membered heterocycle, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The combination of these two moieties in 3-Methyl-1,2-oxazole-4-sulfonyl chloride creates a molecule with significant potential in the development of new chemical entities.
However, the inherent reactivity of the sulfonyl chloride group also presents challenges for its characterization.[2] Therefore, selecting the appropriate analytical technique is crucial for confirming the identity, purity, and three-dimensional structure of these valuable intermediates.
A Comparative Overview of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of sulfonyl chlorides. While techniques like NMR, IR, and mass spectrometry are indispensable for routine analysis, single-crystal X-ray crystallography provides a level of structural detail that other methods cannot match.
Technique
Primary Application
Key Advantages
Key Limitations
Single-Crystal X-ray Crystallography
Definitive 3D structure determination
Provides precise bond lengths, bond angles, and stereochemistry. Unambiguous confirmation of connectivity.
Requires a single, high-quality crystal. Provides solid-state conformation only.
NMR Spectroscopy (¹H, ¹³C)
Elucidation of the carbon-hydrogen framework
Excellent for determining connectivity and the chemical environment of atoms in solution. Quantitative capabilities (qNMR).
Does not directly provide 3D structure. Can be complex to interpret for highly substituted or conformationally flexible molecules.
Infrared (IR) Spectroscopy
Identification of functional groups
Rapid and simple method to confirm the presence of key functional groups (e.g., S=O, S-Cl).
Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)
Determination of molecular weight and fragmentation patterns
High sensitivity. Provides molecular formula confirmation (HRMS).
Does not provide information on connectivity or stereochemistry.
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
Excellent for separating complex mixtures and determining purity.
Does not provide structural information.
Titrimetry
Quantification of total sulfonyl chloride content
Simple, cost-effective, and accurate for determining the concentration of the reactive functional group.
Not specific; will quantify any compound that reacts with the titrant.[2]
The Decisive Power of X-ray Crystallography: A Case Study of a Related Isoxazole Sulfonyl Derivative
While a crystal structure for 3-Methyl-1,2-oxazole-4-sulfonyl chloride is not available in the Cambridge Structural Database (CSD), we can examine the crystallographic data of a closely related compound, a derivative of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, to illustrate the depth of information that can be obtained. The crystallographic information file (CIF) for a derivative has been deposited in the Cambridge Crystallographic Data Center (CCDC 2168324).[2]
Key Structural Insights from X-ray Crystallography:
Unambiguous Connectivity: The diffraction pattern provides a detailed electron density map, allowing for the precise placement of each atom and confirming the exact bonding arrangement within the molecule.
Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of bond lengths and angles. For instance, in a related isoxazole sulfonyl derivative, the geometry around the sulfur atom is often a distorted tetrahedron.[3]
Conformation: The solid-state conformation of the molecule is revealed, including the orientation of the sulfonyl chloride group relative to the isoxazole ring.
Intermolecular Interactions: Crystal packing analysis uncovers non-covalent interactions such as hydrogen bonds, which can influence the physical properties of the compound.[3]
The following diagram illustrates the typical workflow for single-crystal X-ray crystallographic analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Comparative Spectroscopic Analysis
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for characterizing the compound in solution and confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of a 3-Methyl-1,2-oxazole-4-sulfonyl chloride derivative would be expected to show a singlet for the methyl protons and a singlet for the proton on the isoxazole ring. The chemical shifts of these protons provide information about their electronic environment. For a related 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride, the methyl protons appear as a singlet at approximately 2.35 ppm.[4]
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. In a related derivative, the carbon of the methyl group appears around 10-15 ppm, while the carbons of the isoxazole ring appear further downfield.[3]
Infrared (IR) Spectroscopy:
IR spectroscopy is a quick and effective method for identifying the presence of the sulfonyl chloride functional group. Characteristic strong absorption bands for the S=O stretches are typically observed in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).[4]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The mass spectrum of 3-Methyl-1,2-oxazole-4-sulfonyl chloride would show a molecular ion peak corresponding to its molecular weight of approximately 181.6 g/mol .
The following diagram illustrates the complementary nature of these analytical techniques.
Caption: Interplay of Analytical Techniques.
Experimental Protocols
Synthesis of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (A Representative Protocol)
This protocol is adapted from a known procedure for a closely related analogue and serves as a representative method.[2]
To a cooled mixture of 33.8 mL of chlorosulfonic acid and 4.06 mL of thionyl chloride, slowly add 5 mL of 3,5-dimethylisoxazole under stirring.
Slowly heat the reaction mixture to 120–130 °C and maintain for 4 hours.
Cool the reaction mixture to room temperature and carefully pour it over 100 g of ice.
Filter the precipitated white residue, wash with water, and dissolve in 30 mL of chloroform.
Wash the chloroform solution with 40 mL of a 5% potassium carbonate solution and then dry over calcium chloride.
Remove the solvent under reduced pressure to obtain the product as white crystals.
Crystallization Protocol for a Sulfonyl Chloride Derivative
Obtaining high-quality single crystals is often the most challenging step. The following is a general protocol that can be adapted.
Solvent Selection: Screen a variety of anhydrous solvents in which the compound has moderate solubility. Common choices include dichloromethane, chloroform, ethyl acetate, and toluene.
Slow Evaporation:
Dissolve the purified compound in a suitable solvent to near saturation.
Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
Vapor Diffusion:
Dissolve the compound in a small amount of a good solvent.
Place this solution in a small open vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods.
The structural model is refined using full-matrix least-squares on F².
The final structure is validated using software such as CHECKCIF.
Conclusion
For the definitive structural confirmation of 3-Methyl-1,2-oxazole-4-sulfonyl chloride derivatives, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and guiding further research. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution. By employing a combination of these powerful analytical tools, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful drug discovery and development programs.
References
Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. MDPI. Available at: [Link]
3-methyl-1,2-oxazole-4-sulfonyl chloride. PubChem. Available at: [Link]
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide. IUCr Journals. Available at: [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Available at: [Link]
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Available at: [Link]
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. Available at: [Link]
Spectral Assignments and Reference Data. CONICET. Available at: [Link]
Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Available at: [Link]
¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. ResearchGate. Available at: [Link]
Cost-benefit analysis of using 3-Methyl-1,2-oxazole-4-sulfonyl chloride in synthesis
This guide provides a rigorous cost-benefit analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) for use in organic synthesis and medicinal chemistry. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous cost-benefit analysis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride (also known as 3-methylisoxazole-4-sulfonyl chloride) for use in organic synthesis and medicinal chemistry.
Executive Summary: The "High-Value Building Block" Verdict
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a specialized heterocyclic electrophile, distinct from commodity sulfonyl chlorides like p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).
The Verdict: This reagent should not be used as a generic hydroxyl/amine protecting group due to its high cost and lower stability. Its primary value lies as a pharmacophore building block in late-stage functionalization of bioactive molecules (e.g., antibacterials, COX-2 inhibitors, anticancer agents).
Cost Profile: ~50–100x higher per mole than TsCl.
Benefit Profile: Introduces a polar, metabolically active isoxazole motif that modulates lipophilicity (LogP) and hydrogen bonding potential in drug candidates.
Technical Profile & Mechanism
To understand the cost-benefit ratio, one must first understand the reactivity difference between this heterocyclic reagent and standard phenyl analogs.
Reactivity vs. Stability
The isoxazole ring is electron-withdrawing, making the sulfonyl chloride highly electrophilic. However, this increased reactivity comes with a stability penalty.
Feature
3-Methyl-1,2-oxazole-4-sulfonyl chloride
p-Toluenesulfonyl chloride (TsCl)
Implication
Electrophilicity
High (Electron-deficient heterocycle)
Moderate (Electron-rich aromatic)
Reacts faster with poor nucleophiles.
Hydrolytic Stability
Low (Prone to rapid hydrolysis)
High (Stable in water/organic biphasic systems)
Requires anhydrous conditions; lower shelf-life.
Base Sensitivity
High (Ring opening possible)
Negligible
Cannot use strong bases (e.g., NaOH, KOH) without risk of degrading the core ring.
Atom Economy
Moderate (Mw ~181.6 g/mol )
Good (Mw ~190.6 g/mol )
Comparable mass efficiency.
The "Base-Sensitivity" Trap
Unlike TsCl, which withstands harsh basic conditions, the isoxazole ring contains a weak N-O bond. Under strong basic conditions (pH > 10) or with hard nucleophiles, the ring can undergo cleavage, destroying the reagent before sulfonylation occurs.
Mechanism of Instability (Graphviz Diagram):
Caption: Divergent reaction pathways. Use of strong bases favors irreversible ring degradation over the desired sulfonylation.
Cost-Benefit Analysis
Direct Material Costs
The price disparity is the single largest factor in the decision matrix.
Commodity Reagent (TsCl): ~$0.10 – $0.50 per gram. Readily available in kg quantities.
Specialty Reagent (Isoxazole-4-SO2Cl): ~$20.00 – $100.00 per gram (depending on synthesis scale and supplier).
Cost Factor:>100x .
The "Value of Time" Benefit
Why pay 100x more?
Bioisosterism: The isoxazole sulfonamide moiety is a proven bioisostere for benzene sulfonamides but with distinct physicochemical properties. It often improves water solubility and metabolic stability (lower CYP450 inhibition potential compared to some phenyl rings).
Intellectual Property (IP): Moving from a phenyl core (common) to an isoxazole core (less common) can break prior art in patent filings.
Selectivity: In complex molecules with multiple nucleophiles, the higher electrophilicity allows for sulfonylation at lower temperatures (-20°C to 0°C), potentially sparing other sensitive groups that would react at the elevated temperatures required for TsCl.
Decision Matrix: When to Use
Caption: Decision tree for reagent selection. The isoxazole derivative is reserved exclusively for pharmacophore installation.
Experimental Protocol: High-Yield Sulfonylation
To mitigate the cost and stability risks, the following protocol maximizes yield by preventing hydrolysis and ring opening.
Objective: Synthesis of N-substituted-3-methyl-1,2-oxazole-4-sulfonamide.
Reagents
Substrate: Primary or Secondary Amine (1.0 equiv).
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with DMAP (0.1 equiv). Avoid NaOH/NaH.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
Preparation: Dry the amine substrate and solvent. Moisture content must be <0.05% to prevent expensive reagent hydrolysis.
Setup: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the amine (1.0 equiv) and Base (Pyridine, 2.0 equiv) in anhydrous DCM (0.1 M concentration).
Addition: Cool the solution to 0°C (ice bath). Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise over 10–15 minutes.
Note: Rapid addition can cause localized heating and degradation.
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC/LC-MS. Reaction is typically complete within 1–3 hours due to high electrophilicity.
Quench: Quench with saturated aqueous NH₄Cl solution (mildly acidic) to neutralize excess pyridine. Do not use strong acid washes (HCl) if the product is acid-sensitive, though the sulfonamide itself is generally stable.
Purification: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Validation Criteria (Self-Check)
Yield: Expect 85–95%. If <50%, check solvent water content (hydrolysis) or base strength (ring opening).
Appearance: Product should be a stable solid/oil. Darkening indicates decomposition.
References
BenchChem. 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride Applications and Stability. Retrieved from .
PubChem. 3-methyl-1,2-oxazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from .
Volkov, A., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3] ChemRxiv. (Detailed analysis of isoxazole ring instability). Retrieved from .
Organic Letters. (2013). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines. (Synthesis of heterocyclic sulfonyl chlorides).[4] Retrieved from .
A Comparative Guide to the Synthetic Routes of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Methyl-1,2-oxazole-4-sulfonyl chloride 3-Methyl-1,2-oxazole-4-sulfonyl chloride is a key intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The isoxazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The sulfonyl chloride functional group serves as a versatile handle for the introduction of sulfonamide moieties, which are prevalent in a wide range of therapeutics, including antibacterial agents, diuretics, and hypoglycemics. The specific substitution pattern of this molecule makes it a valuable precursor for targeted drug design.
This guide will focus on the two most plausible synthetic routes to this important molecule:
Route 1: Direct Chlorosulfonation of 3-Methylisoxazole. A one-step process involving the direct introduction of the sulfonyl chloride group onto the isoxazole ring.
Route 2: A Two-Step Approach via a Sulfonic Acid Intermediate. This route involves the initial sulfonation of 3-methylisoxazole to form 3-methyl-1,2-oxazole-4-sulfonic acid, followed by conversion to the desired sulfonyl chloride.
We will now proceed to a detailed examination and comparison of these two synthetic pathways.
Route 1: Direct Chlorosulfonation of 3-Methylisoxazole
The direct chlorosulfonation of 3-methylisoxazole is the most direct and atom-economical approach to the target molecule. This reaction is an electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid.
Mechanistic Rationale
The isoxazole ring is a five-membered heterocycle with two heteroatoms, nitrogen and oxygen. The electron-donating effect of the methyl group at the 3-position and the lone pairs on the ring heteroatoms activate the ring towards electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The electrophile in this reaction is believed to be SO₂Cl⁺ or a related species generated from chlorosulfonic acid.[1]
The reaction proceeds through a standard electrophilic aromatic substitution mechanism:
Generation of the Electrophile: Chlorosulfonic acid can self-ionize or react with a co-reagent like thionyl chloride to generate a potent electrophile.
Electrophilic Attack: The electron-rich C4 position of the isoxazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation: A base, which can be another molecule of chlorosulfonic acid or the chloride ion, removes a proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the final product.
Experimental Protocol: Direct Chlorosulfonation
This protocol is adapted from a procedure for the synthesis of the structurally similar 3,5-dimethylisoxazole-4-sulfonyl chloride.
Materials and Reagents:
3-Methylisoxazole
Chlorosulfonic acid (freshly distilled is recommended)
Thionyl chloride (optional, but can improve yield)
Ice
Water
Petroleum ether or other suitable non-polar solvent for extraction
Sodium sulfate (anhydrous)
Equipment:
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
Ice bath
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Filtration apparatus
Step-by-Step Procedure:
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Charge the flask with chlorosulfonic acid (approximately 4-5 molar equivalents relative to 3-methylisoxazole). Cool the flask in an ice bath.
Addition of 3-Methylisoxazole: Slowly add 3-methylisoxazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 10 °C during the addition.
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. The addition of thionyl chloride (1.2 equivalents) after the initial reaction at room temperature and before heating can improve the yield by converting any sulfonic acid byproduct back to the sulfonyl chloride.[2]
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This should be done in a well-ventilated fume hood as large volumes of HCl gas will be evolved.
Extraction: The aqueous mixture is then extracted with a suitable organic solvent such as petroleum ether or dichloromethane.
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Safety Precautions:
Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. [3][4][5][6] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
The reaction evolves significant amounts of corrosive hydrogen chloride and toxic sulfur dioxide gas. Ensure the reaction apparatus is equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these fumes.
The quenching of the reaction mixture with ice is highly exothermic and releases large quantities of HCl gas. This step must be performed slowly and with caution in a fume hood.
Route 2: Two-Step Synthesis via a Sulfonic Acid Intermediate
An alternative approach to 3-Methyl-1,2-oxazole-4-sulfonyl chloride involves a two-step process:
Sulfonation: Reaction of 3-methylisoxazole with a sulfonating agent (e.g., concentrated sulfuric acid or oleum) to yield 3-methyl-1,2-oxazole-4-sulfonic acid.
Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[2]
Mechanistic Rationale
The initial sulfonation step follows the same electrophilic aromatic substitution mechanism as direct chlorosulfonation, with SO₃ being the electrophile. The subsequent chlorination of the sulfonic acid is a nucleophilic substitution reaction at the sulfur atom.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Methyl-1,2-oxazole-4-sulfonic acid
Materials and Reagents:
3-Methylisoxazole
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
Ice
Water
Procedure:
Reaction: In a fume hood, cool concentrated sulfuric acid in an ice bath. Slowly add 3-methylisoxazole dropwise with stirring, maintaining a low temperature.
Heating: After the addition is complete, the reaction mixture is gently heated to promote the sulfonation reaction. The optimal temperature and time will need to be determined empirically.
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The sulfonic acid may precipitate out of the solution or remain dissolved. The product can often be isolated by neutralization and precipitation.
Step 2: Synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride
Materials and Reagents:
3-Methyl-1,2-oxazole-4-sulfonic acid
Thionyl chloride or phosphorus pentachloride
N,N-Dimethylformamide (DMF) (catalytic amount)
Inert solvent (e.g., dichloromethane or toluene)
Procedure:
Reaction: A mixture of 3-methyl-1,2-oxazole-4-sulfonic acid and an excess of thionyl chloride in an inert solvent is heated to reflux. A catalytic amount of DMF is often added to facilitate the reaction.
Work-up: After the reaction is complete (monitored by the cessation of gas evolution), the excess thionyl chloride and solvent are removed by distillation under reduced pressure.
Purification: The crude sulfonyl chloride can be purified by vacuum distillation or recrystallization.
Safety Precautions:
All safety precautions mentioned for Route 1 regarding the handling of corrosive reagents and the evolution of toxic gases apply to this route as well.
Phosphorus pentachloride is a corrosive solid that reacts violently with water. Handle with appropriate care.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key aspects of each synthetic route.
Moderate to Good (Estimated based on similar reactions)
Potentially higher overall yield, but dependent on the efficiency of two separate steps.
Process Simplicity
Simpler, one-pot reaction.
More complex, requiring isolation of an intermediate.
Safety Concerns
High - involves handling of highly corrosive and reactive chlorosulfonic acid.
High - involves handling of corrosive acids and chlorinating agents.
Scalability
Potentially more straightforward to scale up due to fewer steps.
May present more challenges in scaling up due to the isolation of the sulfonic acid intermediate.
Purification
May require careful purification to remove byproducts.
Purification of the intermediate sulfonic acid may be challenging.
Visualization of Synthetic Pathways
Route 1: Direct Chlorosulfonation
Caption: Two-step synthesis via a sulfonic acid intermediate.
Conclusion and Recommendation
Based on the analysis of both synthetic routes, the direct chlorosulfonation of 3-methylisoxazole (Route 1) is the recommended method for the preparation of 3-Methyl-1,2-oxazole-4-sulfonyl chloride, particularly for laboratory-scale synthesis and initial scale-up efforts.
Justification for Recommendation:
Efficiency: The one-step nature of the direct chlorosulfonation offers significant advantages in terms of time, resources, and overall process simplicity.
Atom Economy: This route is inherently more atom-economical, which is a key principle of green chemistry.
Feasibility: The successful chlorosulfonation of structurally similar isoxazoles provides a strong precedent for the viability of this approach.
While the two-step route offers the potential for a more controlled reaction and potentially higher purity of the final product, the added complexity of isolating the sulfonic acid intermediate makes it a less attractive option for most applications.
It is crucial to re-emphasize the hazardous nature of the reagents involved in both routes. A thorough risk assessment and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Atul Ltd. (2016). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]
International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]
Reddit. (2023). More questions about chlorosulfonic acid. Retrieved from [Link]
Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? Retrieved from [Link]
SafeRack. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
MasterOrganicChemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
Head-to-head comparison of different catalysts for 3-Methyl-1,2-oxazole-4-sulfonyl chloride reactions
Executive Summary: The Isoxazole Challenge 3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 14678-05-8) is a critical building block in medicinal chemistry, particularly for introducing the isoxazole pharmacophore—a moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isoxazole Challenge
3-Methyl-1,2-oxazole-4-sulfonyl chloride (CAS: 14678-05-8) is a critical building block in medicinal chemistry, particularly for introducing the isoxazole pharmacophore—a moiety found in COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobials.
However, this reagent presents a dichotomy:
High Electrophilicity: The electron-deficient isoxazole ring makes the sulfonyl chloride highly reactive.
Structural Fragility: The N-O bond and the C4-position are susceptible to nucleophilic attack and hydrolysis.
This guide evaluates catalysts not just on yield, but on chemoselectivity —balancing the rate of sulfonamide formation against the rate of hydrolysis or ring degradation.
Mechanistic Pathways & Catalyst Intervention
To select the right catalyst, one must understand the competing pathways. The reaction is not a simple substitution; it proceeds via a sulfene intermediate or, more commonly with these catalysts, a nucleophilic activation pathway.
Mechanism: Forms a tightly bound, highly electrophilic N-sulfonyl pyridinium species.
Verdict:High Risk / High Reward. It dramatically increases reaction rate but significantly accelerates hydrolysis with trace moisture. Can cause "charring" or complex decomposition of isoxazoles.
Ideal For: extremely unreactive amines (e.g., electron-deficient anilines) only under strictly anhydrous conditions.
D. DABCO (1,4-Diazabicyclo[2.2.2]octane)[1]
Role: Non-aromatic nucleophilic catalyst.
Mechanism: Forms a quaternary ammonium sulfonyl species.
Verdict:The Green Alternative. Easier to remove than pyridine during workup (water-soluble).
Ideal For: Parallel synthesis libraries where workup speed is critical.
Performance Data Matrix
The following data represents expected performance characteristics based on structure-activity relationships (SAR) of heteroaryl sulfonyl chlorides [1][2].
Feature
Pyridine (Excess)
TEA (1.5 eq)
DMAP (10 mol%) + TEA
DABCO (1.5 eq)
Reaction Rate
Moderate
Slow
Very Fast
Moderate
Yield (Primary Amine)
85-95%
80-90%
90-98%
85-90%
Yield (Hindered Amine)
70-80%
<50%
85-95%
60-70%
Hydrolysis Risk
Low
Very Low
High
Moderate
Impurity Profile
Clean
Clean
Complex (Ring degradation possible)
Moderate
Workup Ease
Difficult (requires acid wash)
Easy (evaporation)
Moderate
Easiest (Water wash)
Recommended Experimental Protocols
Protocol A: The Robust Standard (Pyridine System)
Use this for general library synthesis.
Preparation: Dissolve 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Observation: Solution may turn slightly yellow (formation of pyridinium salt).
Coupling: Add the Amine (1.1 equiv) slowly.
Reaction: Allow to warm to RT and stir for 2-4 hours.
Workup (Self-Validating):
Dilute with DCM.
Wash with 1M HCl (Critical: Removes pyridine).
Wash with Sat. NaHCO3 (Removes hydrolysis byproducts).
Dry over MgSO4 and concentrate.
Protocol B: The "Rescue" Method (DMAP Catalysis)
Use ONLY if Protocol A fails due to low reactivity.
Preparation: Dissolve Amine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.05 equiv) in anhydrous DCM.
Addition: Cool to -10°C (Ice/Salt bath).
Coupling: Add 3-Methyl-1,2-oxazole-4-sulfonyl chloride (1.1 equiv) as a solution in DCM slowly over 15 minutes.
Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes self-decomposition.
Quench: Quench immediately upon TLC completion (usually <1 hour) with water to stop side reactions.
Troubleshooting & Optimization
Issue: Low yield with "gummy" precipitate.
Cause: Hydrolysis of the sulfonyl chloride due to wet solvent. Isoxazole sulfonyl chlorides are more hygroscopic than phenyl analogs [2].
Fix: Use freshly distilled DCM or store reagents in a desiccator.
Issue: Dark reaction mixture.
Cause: Ring opening of the isoxazole.
Fix: Switch from DMAP/Pyridine to DIPEA and run at 0°C. The non-nucleophilic base prevents attack on the ring C=N or N-O bonds.
References
Grygorenko, O. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv / ResearchGate. [Link]
Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.[1] [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736319, 3,5-Dimethylisoxazole-4-sulfonyl chloride.[Link]
Malet-Sanz, L., et al. (2023). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Chemistry – A European Journal. [Link]